molecular formula C27H46O B12417511 (S)-Lathosterol-d4

(S)-Lathosterol-d4

Cat. No.: B12417511
M. Wt: 390.7 g/mol
InChI Key: IZVFFXVYBHFIHY-TUUILBKQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Lathosterol-d4 is a useful research compound. Its molecular formula is C27H46O and its molecular weight is 390.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H46O

Molecular Weight

390.7 g/mol

IUPAC Name

(3S,5S,6S,9R,10S,13R,14R,17R)-1,2,5,6-tetradeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1/i9D,13D,15D,20D/t9-,13?,15?,19+,20-,21-,23+,24-,25-,26-,27+/m0

InChI Key

IZVFFXVYBHFIHY-TUUILBKQSA-N

Isomeric SMILES

[H][C@@]1(C=C2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4([C@@]1(C[C@H](C(C4[2H])[2H])O)[2H])C)C)[C@H](C)CCCC(C)C)[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (S)-Lathosterol-d4: Chemical Structure and Isotopic Purity Verification

This compound is the deuterium-labeled form of (S)-Lathosterol, a crucial intermediate in the biosynthesis of cholesterol.[1][2] Due to its stable isotope label, it serves as an indispensable internal standard for precise quantification of endogenous lathosterol and other sterols in biological matrices using mass spectrometry-based assays.[3][4] The accuracy of such quantitative methods is fundamentally dependent on the chemical and isotopic purity of the standard.

This guide provides a technical overview of the chemical structure of this compound, methods for its purity assessment, and typical quality specifications.

Chemical Structure

(S)-Lathosterol, systematically named 5α-Cholest-7-en-3β-ol, is a sterol with the chemical formula C₂₇H₄₆O.[5] The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. The precise location of this deuterium labeling can vary depending on the synthetic route employed by the manufacturer. It is crucial for researchers to consult the Certificate of Analysis (CoA) provided by the supplier to ascertain the specific labeling pattern of the lot in use. A representative structure of lathosterol is shown below, with common sites for deuteration highlighted.

Representative Chemical Structure of Lathosterol: (Note: The positions of deuterium in this compound are not universally standardized and should be confirmed from the supplier's documentation.)

Quantitative Data Summary

The quality of this compound is defined by its chemical and isotopic purity. This data is essential for ensuring the accuracy of experimental results and is typically provided on the manufacturer's Certificate of Analysis.

ParameterTypical SpecificationAnalytical Method
Chemical Name (3β,5α)-Cholest-7-en-3-ol-d4-
Molecular Formula C₂₇H₄₂D₄OMass Spectrometry
Molecular Weight ~390.7 g/mol Mass Spectrometry
Unlabeled Mol. Wt. 386.65 g/mol Mass Spectrometry
Chemical Purity ≥98%HPLC, GC-MS
Isotopic Purity ≥98% atom % DMass Spectrometry, NMR
Appearance White to off-white solidVisual Inspection

Note: The data presented summarizes typical values. For lot-specific data, always refer to the Certificate of Analysis provided by the manufacturer.

Experimental Protocols for Purity Assessment

Verifying the identity, chemical purity, and isotopic purity of this compound is critical for its use as an internal standard. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Purity Determination

Mass spectrometry is a powerful technique for determining the distribution of isotopologues in a sample by separating ions based on their mass-to-charge ratio (m/z). This allows for the differentiation of molecules containing zero (d0), one (d1), two (d2), three (d3), four (d4), or more deuterium atoms.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation (Derivatization): To enhance volatility for GC analysis, the hydroxyl group of lathosterol is typically derivatized, often by converting it to a trimethylsilyl (TMS) ether.

  • Gas Chromatography (GC): The derivatized sample is injected into a GC system equipped with a low- to medium-polarity capillary column to separate the analyte from any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer and is ionized, commonly using Electron Ionization (EI).

  • Mass Analysis: The mass analyzer separates the resulting fragment ions. By analyzing the molecular ion cluster, the relative abundances of the different isotopologues (d0 to d4+) can be determined.

  • Data Analysis: The isotopic purity is calculated by correcting the measured ion intensities for the natural isotopic abundance of carbon-13 and other elements. The purity is expressed as the percentage of the d4 species relative to all other isotopologues.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can also be used and may not require derivatization.

  • Liquid Chromatography (LC): The sample is separated using a C18 or similar reversed-phase column.

  • Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.

  • Mass Analysis: High-resolution mass spectrometry (HRMS) is particularly effective as it can resolve isobaric interferences, providing a more accurate determination of isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the location of deuterium labeling and assess isotopic purity.

Methodology: ¹H NMR (Proton NMR)

  • Principle: In ¹H NMR, deuterium atoms are "silent." Therefore, the successful incorporation of deuterium at a specific position in the molecule is confirmed by the disappearance or significant reduction of the corresponding proton signal in the spectrum.

  • Procedure: A high-resolution ¹H NMR spectrum of the this compound sample is acquired.

  • Data Analysis: The spectrum is compared to that of an unlabeled lathosterol standard. The absence of signals at the expected positions confirms the sites of deuteration. The isotopic purity can be estimated by integrating the residual proton signals at the labeled positions relative to a signal from an unlabeled position on the molecule.

Methodology: ¹³C NMR

  • Principle: The coupling between carbon-13 and deuterium (C-D) is different from carbon-13 and protium (C-H). A carbon atom bonded to deuterium will appear as a multiplet in a proton-decoupled ¹³C NMR spectrum, with a characteristic chemical shift slightly upfield from its protonated counterpart.

  • Procedure: A proton-decoupled ¹³C NMR spectrum is acquired.

  • Data Analysis: The integration of the signals corresponding to the deuterated and non-deuterated carbons can provide a quantitative measure of isotopic enrichment at specific sites.

Workflow for Purity Verification

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound purity upon receipt from a commercial supplier.

G cluster_0 Initial Assessment cluster_1 Purity Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_2 Final Verification A Receive this compound B Review Certificate of Analysis (CoA) A->B Check Lot # C Visual Inspection (Color, Form) B->C D Sample Preparation (e.g., Silylation) C->D H Dissolve in Deuterated Solvent C->H E GC-MS or LC-MS Analysis D->E F Analyze Mass Spectrum E->F G Calculate Isotopic Distribution (d0, d1, d2, d3, d4...) F->G L Compare Experimental Data with CoA G->L I Acquire 1H and/or 13C NMR Spectra H->I J Confirm Deuteration Sites (Signal Disappearance) I->J K Estimate Purity via Integration J->K K->L M Purity ≥ 98%? L->M N Accept for Use M->N Yes O Reject / Contact Supplier M->O No

Caption: Workflow for the verification of this compound purity.

References

The Indispensable Role of (S)-Lathosterol-d4 in Cholesterol Biosynthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The study of cholesterol biosynthesis is fundamental to understanding numerous human physiological and pathological states. Cholesterol, a vital component of cell membranes and a precursor to steroid hormones and bile acids, is synthesized through a complex multi-step enzymatic pathway. Lathosterol is a key intermediate in this pathway, and its concentration in circulation serves as a reliable biomarker for the rate of whole-body cholesterol synthesis.[1][2] Accurate quantification of lathosterol is therefore critical for diagnosing metabolic disorders, monitoring disease progression, and assessing the efficacy of lipid-lowering therapies.[1][3]

This technical guide details the pivotal role of (S)-Lathosterol-d4, a deuterated internal standard, in the precise and accurate measurement of lathosterol. We will explore its application within the context of the cholesterol biosynthesis pathway, provide detailed experimental protocols for its use in isotope dilution mass spectrometry, and present quantitative data relevant to its application in clinical and research settings.

The Cholesterol Biosynthesis Pathway: The Position of Lathosterol

Cholesterol synthesis from lanosterol occurs via two main routes: the Kandutsch-Russell and the Bloch pathways.[4] In the Kandutsch-Russell pathway, which is prominent in the liver and other tissues, lathosterol is a direct precursor to 7-dehydrocholesterol (7-DHC), the penultimate compound before cholesterol. The conversion of lathosterol to 7-DHC is catalyzed by the enzyme sterol-C5-desaturase (SC5D). A deficiency in this enzyme leads to the rare genetic disorder lathosterolosis, characterized by a significant accumulation of lathosterol.

Cholesterol_Biosynthesis Simplified Kandutsch-Russell Pathway cluster_pathway Lanosterol Lanosterol Lathosterol (S)-Lathosterol Lanosterol->Lathosterol Multiple Steps Dehydrocholesterol 7-Dehydrocholesterol (7-DHC) Lathosterol->Dehydrocholesterol SC5D Enzyme Cholesterol Cholesterol Dehydrocholesterol->Cholesterol DHCR7 Enzyme

Fig 1. Simplified diagram of the Kandutsch-Russell cholesterol biosynthesis pathway.

This compound: The Gold Standard for Quantification

The accurate measurement of endogenous biomolecules like lathosterol is analytically challenging due to potential sample loss during extraction and purification, and signal suppression or enhancement from the sample matrix (matrix effects) during analysis. Isotope Dilution Mass Spectrometry (IDMS) is the reference method for overcoming these challenges.

The principle of IDMS relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of preparation. This "internal standard" is chemically identical to the endogenous lathosterol but has a higher mass due to the deuterium atoms. Because the internal standard and the endogenous analyte behave almost identically during extraction, chromatography, and ionization, any sample loss or matrix effects will affect both compounds equally. The mass spectrometer can distinguish between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the endogenous analyte to the internal standard, the concentration of the endogenous lathosterol can be calculated with high precision and accuracy.

IDMS_Workflow cluster_workflow Isotope Dilution Mass Spectrometry (IDMS) Principle Sample Biological Sample (Endogenous Lathosterol) Spike Add Known Amount of This compound (Internal Standard) Sample->Spike Extraction Sample Preparation (Extraction, Derivatization) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Measure Peak Area Ratio (Lathosterol / Lathosterol-d4) Analysis->Ratio Quant Calculate Concentration Ratio->Quant

Fig 2. Logical workflow of quantification using an internal standard.

Experimental Protocol: Quantification of Lathosterol in Human Plasma

This section outlines a representative method for quantifying lathosterol in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard. The protocol is a composite based on established methodologies.

1. Sample Preparation:

  • Internal Standard Spiking: To 50 µL of plasma, add a known amount of this compound in a suitable solvent (e.g., ethanol).

  • Hydrolysis: Add 1 mL of 1 M ethanolic potassium hydroxide to hydrolyze the sterol esters. Incubate the mixture at 60°C for 1 hour. This step ensures that both free lathosterol and lathosterol from esters are measured, providing the total concentration.

  • Liquid-Liquid Extraction (LLE): After cooling, add water and an organic solvent like cyclohexane or a chloroform:methanol mixture to extract the non-polar sterols. Vortex vigorously and centrifuge to separate the phases.

  • Drying and Reconstitution: Carefully transfer the organic layer to a clean tube and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., methanol).

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • System: A UPLC system is essential for achieving chromatographic separation of lathosterol from the isobaric and highly abundant cholesterol.

    • Column: A C18 reversed-phase column is commonly used (e.g., Thermo Hypersil GOLD, 100 x 2.1 mm, 1.9 µm).

    • Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water containing a small amount of formic acid is typically employed.

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is preferred for non-polar molecules like sterols as it provides good sensitivity without derivatization.

    • Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both lathosterol and the this compound internal standard.

Experimental_Workflow cluster_protocol Experimental Workflow for Lathosterol Quantification start Plasma Sample (50 µL) spike Spike with This compound start->spike hydrolysis Alkaline Hydrolysis (1M KOH, 60°C, 1h) spike->hydrolysis extraction Liquid-Liquid Extraction (e.g., Cyclohexane) hydrolysis->extraction drydown Evaporate Solvent (Nitrogen Stream) extraction->drydown reconstitute Reconstitute in Methanol drydown->reconstitute analysis UPLC-MS/MS Analysis (APCI+, MRM) reconstitute->analysis end Data Processing & Quantification analysis->end

Fig 3. Step-by-step experimental workflow for lathosterol analysis.

Data Presentation and Applications

The use of this compound enables the generation of precise quantitative data crucial for clinical diagnostics and therapeutic monitoring.

Table 1: Representative Lathosterol Concentrations in Human Plasma

ConditionSubject GroupLathosterol Concentration (µmol/L)L:C Ratio (µmol/mmol)Reference
Normal Physiology Healthy Adults (Low Synthesis)-0.99 ± 0.28
Healthy Adults (High Synthesis)-2.03 ± 0.39
Genetic Disorder Lathosterolosis Patient81.6 (Normal <18)-
Lathosterolosis Patient (Post-Simvastatin)7.2-
Therapeutic Intervention Hypercholesterolemic Adults (Placebo)-1.51 ± 0.65
Hypercholesterolemic Adults (2g/day Plant Sterols)-1.93 ± 0.77
L:C Ratio = Lathosterol-to-Cholesterol Ratio. Data presented as mean ± SD where available.

Table 2: Representative Mass Spectrometry Parameters for MRM Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Lathosterol369.3161.1APCI (+)
Lathosterol369.495.1APCI (+)
This compound~373.4VariesAPCI (+)-
Note: The exact m/z for this compound and its product ion will depend on the specific deuteration pattern and fragmentation, but will be +4 Da higher than the unlabeled analyte.

Key Applications:

  • Diagnosing Inborn Errors of Metabolism: Markedly elevated lathosterol levels are pathognomonic for lathosterolosis. Accurate measurement is also crucial for the differential diagnosis of other sterol biosynthesis disorders like Smith-Lemli-Opitz Syndrome (SLOS).

  • Assessing Cholesterol Synthesis Rates: The serum lathosterol-to-cholesterol ratio is a well-established surrogate marker for whole-body cholesterol synthesis. This is invaluable in studies investigating lipid metabolism in response to diet, lifestyle, or genetic factors.

  • Evaluating Drug Efficacy: In drug development, this measurement is used to assess the mechanism and efficacy of cholesterol-lowering agents. For example, statins, which inhibit HMG-CoA reductase upstream, lead to a decrease in the lathosterol-to-cholesterol ratio. Conversely, treatments that block cholesterol absorption, like plant sterols, can lead to a compensatory increase in cholesterol synthesis, reflected by a higher lathosterol ratio. This allows for patient stratification into "responders" and "non-responders" based on their baseline synthesis rates.

Conclusion

This compound is an indispensable tool in the field of cholesterol metabolism research. As a stable isotope-labeled internal standard, it enables the highly accurate and precise quantification of lathosterol by isotope dilution mass spectrometry. This capability is fundamental for the reliable use of lathosterol as a biomarker in diagnosing rare genetic disorders, understanding the regulation of cholesterol synthesis, and developing novel therapeutics for managing dyslipidemia and associated cardiovascular diseases. The robust methodologies built around this compound will continue to underpin significant advancements in both basic science and clinical medicine.

References

Lathosterol as a Biomarker for Cholesterol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential component of mammalian cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex enzymatic pathway. The rate of endogenous cholesterol synthesis is a critical parameter in various physiological and pathological states, including cardiovascular disease and in the response to lipid-lowering therapies. Lathosterol, a direct precursor to cholesterol in the Kandutsch-Russell pathway, has emerged as a reliable biomarker for whole-body cholesterol synthesis.[1][2] Its concentration in serum or plasma reflects the rate of cholesterol production, providing valuable insights for clinical research and drug development.[3][4] This technical guide provides an in-depth overview of lathosterol's role as a biomarker, detailing the biochemical pathways, analytical methodologies for its quantification, and its clinical significance.

The Kandutsch-Russell Pathway: Lathosterol's Role in Cholesterol Biosynthesis

Cholesterol biosynthesis occurs through two major pathways: the Bloch pathway and the Kandutsch-Russell pathway. While the Bloch pathway is prominent in the liver, the Kandutsch-Russell pathway is significant in the skin and other tissues.[5] In the Kandutsch-Russell pathway, the reduction of the double bond in the isooctyl side chain is an early step. Lathosterol (cholest-7-en-3β-ol) is a key intermediate in this pathway, formed from the reduction of 7-dehydrocholesterol. The subsequent conversion of lathosterol to cholesterol is the final step in this pathway. The measurement of lathosterol provides a snapshot of the activity of this synthesis route.

Below is a diagram illustrating the simplified Kandutsch-Russell pathway leading to cholesterol synthesis.

Cholesterol_Synthesis_Pathway cluster_Kandutsch_Russell Kandutsch-Russell Pathway Lanosterol Lanosterol Intermediates1 ...Multiple Steps... Lanosterol->Intermediates1 Multiple Enzymes Zymosterol Zymosterol Intermediates1->Zymosterol Lathosterol Lathosterol Zymosterol->Lathosterol SC5D (Sterol-C5-desaturase) Cholesterol Cholesterol Lathosterol->Cholesterol DHCR7 (7-dehydrocholesterol reductase)

A simplified diagram of the Kandutsch-Russell pathway for cholesterol synthesis.

Experimental Protocols for Lathosterol Quantification

The accurate quantification of lathosterol is crucial for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.

General Experimental Workflow

A general workflow for the analysis of lathosterol in biological samples involves several key steps, from sample preparation to data analysis.

Experimental_Workflow Sample_Collection Sample Collection (Serum/Plasma) Internal_Standard Addition of Internal Standard (e.g., Lathosterol-d7) Sample_Collection->Internal_Standard Hydrolysis Alkaline Hydrolysis (to release esterified sterols) Internal_Standard->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., with hexane or cyclohexane) Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) (e.g., Silylation) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis for LC-MS/MS (optional) Derivatization->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

A generalized workflow for the quantification of lathosterol in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used method for sterol analysis.

1. Sample Preparation:

  • Internal Standard Addition: To a 100 µL plasma sample, add a known amount of an internal standard, such as 5α-cholestane or epicoprostanol.

  • Alkaline Hydrolysis: Add 1 mL of 1M ethanolic potassium hydroxide (KOH) and incubate at 60°C for 1 hour to hydrolyze sterol esters.

  • Extraction: After cooling, add 1 mL of water and 3 mL of n-hexane or cyclohexane. Vortex vigorously and centrifuge to separate the phases. Transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a silylating agent (e.g., a mixture of pyridine and BSTFA with 1% TMCS) and heat at 60°C for 1 hour to convert the sterols to their trimethylsilyl (TMS) ethers.

2. GC-MS Analysis:

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Use a capillary column (e.g., HP-5MS) to separate the different sterols.

  • Mass Spectrometry Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for lathosterol-TMS ether (e.g., m/z 458) and the internal standard.

3. Quantification:

  • Quantify lathosterol based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with known concentrations of lathosterol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation.

1. Sample Preparation:

  • Internal Standard Addition: Add a deuterated internal standard, such as Lathosterol-d7, to a 50 µL plasma sample.

  • Protein Precipitation and Extraction: Perform a liquid-liquid extraction using a solvent like methyl tert-butyl ether (MTBE) or a mixture of chloroform and methanol (Folch method) to simultaneously precipitate proteins and extract lipids.

  • Drying and Reconstitution: Evaporate the organic extract to dryness and reconstitute the residue in an appropriate mobile phase for injection.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reverse-phase C18 or a pentafluorophenyl (PFP) column to achieve chromatographic separation of lathosterol from other sterols, including its isobaric precursor desmosterol and the much more abundant cholesterol.

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use positive atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). The MRM transition for lathosterol is typically m/z 369.3 → 161.1.

3. Quantification:

  • Quantification is based on the peak area ratio of the analyte to the internal standard, referenced against a calibration curve.

Quantitative Data Summary

The concentration of lathosterol in circulation can vary based on factors such as genetics, diet, and therapeutic interventions. The ratio of lathosterol to total cholesterol is often used to normalize for variations in lipoprotein levels.

Table 1: Reference Intervals for Serum Lathosterol

PopulationGenderLathosterol Concentration (µg/mL)Lathosterol/Cholesterol Ratio (µmol/mmol of TC)Source
Healthy JapaneseMale0.77–3.60-
Healthy JapaneseFemale0.64–2.78-
---Optimal: <85
---Borderline: 85-125

Table 2: Lathosterol Levels in Response to Statin Therapy

Statin (Dosage)DurationChange in Lathosterol/Cholesterol RatioSource
Rosuvastatin (40 mg/day)6 weeks-64%
Atorvastatin (80 mg/day)6 weeks-68%
Atorvastatin (20 mg/day)1 monthSignificant decrease (exact % varied)
MK-733 (HMG-CoA reductase inhibitor)--47% in patients with familial hypercholesterolemia

Table 3: Lathosterol in Clinical Studies

Study PopulationKey FindingSource
47 healthy volunteersStrong correlation between serum lathosterol and whole-body cholesterol synthesis (r = 0.70-0.74).
377 subjects with suspected coronary artery diseaseLow serum lathosterol levels were associated with increased cardiovascular and all-cause mortality.
2,895 Japanese individualsAn inverse association was found between lathosterol levels and the prevalence of cardiovascular disease, particularly coronary artery disease.
135 participants in the STELLAR trialStatin therapy significantly decreased lathosterol levels, indicating reduced cholesterol synthesis.

Clinical Significance and Applications

The measurement of lathosterol has several important clinical and research applications:

  • Assessing Cholesterol Synthesis: Lathosterol levels provide a direct measure of endogenous cholesterol production, which can be valuable in understanding individual differences in cholesterol metabolism.

  • Predicting Statin Response: Baseline lathosterol levels may help predict the LDL-cholesterol lowering response to statin therapy. Patients with higher baseline cholesterol synthesis (and thus higher lathosterol) may have a more robust response to statins.

  • Cardiovascular Risk Stratification: Studies have suggested a complex relationship between lathosterol levels and cardiovascular disease. Some research indicates that low serum lathosterol is associated with increased cardiovascular mortality, potentially reflecting a more complex metabolic dysregulation.

  • Drug Development: In the development of new lipid-lowering drugs, lathosterol can be used as a pharmacodynamic biomarker to assess the drug's effect on cholesterol synthesis.

Conclusion

Lathosterol is a well-established and valuable biomarker for assessing the rate of whole-body cholesterol synthesis. Its quantification, primarily through GC-MS and LC-MS/MS, provides crucial information for researchers and clinicians in the fields of lipidology and cardiovascular medicine. The standardized measurement of lathosterol can aid in personalizing lipid-lowering therapies, understanding the pathophysiology of cardiovascular disease, and accelerating the development of novel therapeutic agents. As our understanding of cholesterol metabolism continues to evolve, the role of lathosterol as a key biomarker is likely to expand further.

References

(S)-Lathosterol-d4 as a Tracer for Metabolic Flux Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a critical tool in understanding the intricate network of biochemical reactions that sustain life. In the realm of lipid metabolism, particularly cholesterol biosynthesis, precise measurement of pathway dynamics is paramount for elucidating disease mechanisms and developing effective therapeutic interventions. (S)-Lathosterol, a key intermediate in the Kandutsch-Russell pathway of cholesterol synthesis, has emerged as a robust biomarker for whole-body cholesterol production.[1] This technical guide provides a comprehensive overview of the use of deuterated lathosterol, specifically (S)-Lathosterol-d4, as a tracer for metabolic flux analysis. While direct administration of this compound as a tracer is not widely documented, this guide will focus on the established application of deuterated lathosterol analogs (such as lathosterol-d7) as internal standards for the precise and accurate quantification of endogenous lathosterol levels, a direct reflection of the cholesterol synthesis flux.

This guide will delve into the biochemical pathways, detailed experimental protocols for sterol quantification, and the interpretation of quantitative data. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize lathosterol analysis in their metabolic research.

Cholesterol Biosynthesis: The Bloch and Kandutsch-Russell Pathways

Cholesterol biosynthesis is a complex process that primarily occurs in the liver and involves two parallel pathways downstream of lanosterol: the Bloch pathway and the Kandutsch-Russell pathway.[2][3][4] Lathosterol is a specific intermediate of the Kandutsch-Russell pathway.[2] The relative flux through these pathways can vary between tissues and under different physiological conditions.

Simplified overview of the Bloch and Kandutsch-Russell cholesterol synthesis pathways.

Experimental Protocols

The accurate quantification of lathosterol is crucial for its use as a biomarker of cholesterol synthesis. The gold-standard method for this is isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard, such as lathosterol-d7.

Protocol 1: Quantification of Lathosterol in Human Plasma using LC-MS/MS

This protocol outlines a typical procedure for the analysis of total lathosterol (free and esterified) in plasma samples.

1. Sample Preparation and Internal Standard Spiking:

  • Thaw frozen plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a glass tube, add a precise amount of lathosterol-d7 internal standard solution (e.g., 10 µL of a 100 ng/mL solution in methanol).

2. Saponification (Hydrolysis of Sterol Esters):

  • Add 1 mL of 1 M ethanolic potassium hydroxide (KOH) containing an antioxidant like butylated hydroxytoluene (BHT).

  • Vortex the mixture and incubate at 60°C for 1 hour to hydrolyze the sterol esters.

3. Sterol Extraction:

  • After cooling, add 1 mL of water and 3 mL of a non-polar organic solvent such as n-hexane or cyclohexane.

  • Vortex vigorously for 2 minutes and then centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction with another 3 mL of the organic solvent and combine the organic fractions.

4. Sample Derivatization (for GC-MS):

  • For GC-MS analysis, the extracted sterols are often derivatized to increase their volatility and improve chromatographic properties. This typically involves evaporating the solvent under a stream of nitrogen and adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (TMS) ethers.

5. LC-MS/MS Analysis:

  • For LC-MS/MS, the dried extract is reconstituted in a suitable mobile phase (e.g., a mixture of methanol and acetonitrile with 0.1% formic acid).

  • The sample is then injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic separation is typically achieved using a C18 or a pentafluorophenyl (PFP) column.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both endogenous lathosterol and the deuterated internal standard.

Experimental_Workflow Start Plasma Sample Collection Spiking Spike with Lathosterol-d7 (Internal Standard) Start->Spiking Saponification Saponification (Hydrolysis of Sterol Esters) Spiking->Saponification Extraction Liquid-Liquid Extraction (e.g., with Hexane) Saponification->Extraction Drydown Evaporation of Solvent Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->Analysis Data Data Processing and Quantification Analysis->Data

General experimental workflow for lathosterol quantification.

Data Presentation

Quantitative data from lathosterol analysis studies are typically presented in tables to allow for clear comparison between different experimental groups or conditions. The ratio of lathosterol to total cholesterol is often calculated to normalize for variations in plasma lipid concentrations.

Table 1: Plasma Lathosterol Concentrations in Response to Simvastatin Treatment

ParameterBefore Treatment (mean ± SD)After Treatment (mean ± SD)% Change
Serum Lathosterol (µg/dL)250 ± 50100 ± 30-60%
Serum Cholesterol (mg/dL)220 ± 30180 ± 25-18%
Lathosterol/Cholesterol Ratio1.14 ± 0.200.56 ± 0.15-51%

Note: The data in this table is illustrative and based on typical findings. Actual values may vary between studies. A study on healthy volunteers taking 20 mg of simvastatin daily for one week showed a 55-73% decrease in serum lathosterol levels.

Table 2: Correlation of Plasma Lathosterol with Directly Measured Cholesterol Synthesis

ParameterCorrelation Coefficient (r²)p-value
Lathosterol/Cholesterol Ratio vs. De Novo Cholesterol Synthesis0.48< 0.05

Note: This data is based on a study comparing plasma lathosterol levels with de novo cholesterol synthesis measured by deuterium incorporation.

Conclusion

The quantification of (S)-Lathosterol serves as a powerful and validated method for assessing the rate of endogenous cholesterol synthesis. The use of a deuterated internal standard, such as this compound or more commonly lathosterol-d7, is essential for achieving the high accuracy and precision required in metabolic flux analysis. The detailed experimental protocols and data interpretation guidelines presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to integrate lathosterol analysis into their studies of cholesterol metabolism, aiding in the discovery and development of novel therapeutics for metabolic diseases.

References

Methodological & Application

Application Note: Quantification of Lathosterol in Biological Matrices Using (S)-Lathosterol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lathosterol, a direct precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis, serves as a critical biomarker for the rate of whole-body cholesterol synthesis.[1][2] Its concentration in biological fluids such as serum and plasma is frequently measured to evaluate the effectiveness of cholesterol-lowering therapies and to investigate lipid metabolism in various diseases.[1][2] However, the accurate quantification of lathosterol is challenging due to its low endogenous concentration relative to cholesterol and potential analytical variability during sample processing.[1]

The use of a stable isotope-labeled internal standard, such as (S)-Lathosterol-d4, is the gold standard for correcting these inaccuracies. This application note details a robust method for the precise quantification of lathosterol in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

This method is based on the principle of stable isotope dilution mass spectrometry. A known quantity of this compound, which is chemically identical to endogenous lathosterol but mass-shifted due to deuterium labeling, is added ("spiked") into the biological sample at the beginning of the workflow. The internal standard co-purifies with the endogenous analyte throughout extraction, and potential derivatization steps, experiencing similar losses and matrix effects. During LC-MS/MS analysis, the instrument separately detects the native lathosterol and the this compound internal standard. The ratio of the analyte's signal to the internal standard's signal is used for quantification, yielding a highly accurate measurement that is independent of variations in sample recovery.

Cholesterol Biosynthesis: The Kandutsch-Russell Pathway

Lathosterol is a key intermediate in the Kandutsch-Russell pathway, which is one of the two primary routes for converting lanosterol into cholesterol in mammals. This pathway is particularly prominent in the skin.

Kandutsch-Russell Pathway Lanosterol Lanosterol Intermediate Steps Intermediate Steps Lanosterol->Intermediate Steps Multiple Enzymes Lathosterol Lathosterol 7-dehydrocholesterol 7-dehydrocholesterol Lathosterol->7-dehydrocholesterol SC5D Cholesterol Cholesterol 7-dehydrocholesterol->Cholesterol DHCR7 Intermediate Steps->Lathosterol

Caption: Simplified diagram of the Kandutsch-Russell cholesterol biosynthesis pathway.

Experimental Protocols

Protocol 1: Quantification of Lathosterol by LC-MS/MS

This protocol is adapted from established methodologies for the analysis of sterols in biological samples. A significant challenge in lathosterol analysis is its separation from the isobaric and highly abundant cholesterol. Therefore, a robust chromatographic method is essential.

1. Materials and Reagents

  • Lathosterol standard (purity >99%)

  • This compound internal standard

  • HPLC grade methanol, cyclohexane, 1-propanol, formic acid, and water

  • Potassium hydroxide (KOH)

  • Human plasma/serum samples

2. Standard and Internal Standard Preparation

  • Lathosterol Stock Solution (1 mg/mL): Accurately weigh and dissolve lathosterol in methanol or toluene.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol or toluene.

  • Working Standard Solutions: Prepare serial dilutions of the lathosterol stock solution in methanol to create calibration standards.

  • IS Working Solution (e.g., 10 µg/mL): Dilute the this compound stock solution in methanol. For example, add 20 µL of the 1 mg/mL stock solution to 1980 µL of HPLC-grade methanol and vortex thoroughly.

3. Sample Preparation: Liquid-Liquid Extraction

  • To a 50 µL aliquot of plasma or serum, add the internal standard.

  • Hydrolysis (optional but recommended for total lathosterol): To hydrolyze cholesteryl esters, add a solution of potassium hydroxide in ethanol and incubate.

  • Extraction: Perform a liquid-liquid extraction using a suitable organic solvent like cyclohexane or n-hexane. For instance, add 3 mL of cyclohexane, vortex vigorously, and centrifuge to separate the phases.

  • Drydown: Evaporate the collected organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase.

Sample Preparation Workflow cluster_sample_prep Sample Preparation Sample Plasma/Serum Sample Spike_IS Spike with This compound IS Sample->Spike_IS Extraction Liquid-Liquid Extraction (e.g., Cyclohexane) Spike_IS->Extraction Drydown Evaporate to Dryness (Nitrogen Stream) Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General experimental workflow for lathosterol quantification.

4. LC-MS/MS Analysis

  • LC System: A UPLC system is recommended for optimal separation from cholesterol.

  • Analytical Column: A reversed-phase column such as a Thermo Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) is suitable.

  • Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of solvents like methanol, water, and formic acid.

  • Injection Volume: 5 µL

  • Mass Spectrometer: A tandem mass spectrometer (e.g., AB/Sciex QTRAP 5500).

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is commonly used.

  • MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions should be optimized for the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lathosterol369.3 / 369.4161.1 / 95.1
This compoundOptimize empiricallyOptimize empirically
Note: The precursor ion for this compound will be shifted by +4 Da compared to unlabeled lathosterol.

5. Quantification Quantification is based on the ratio of the peak area of the endogenous lathosterol to the peak area of the this compound internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the prepared lathosterol standards. Due to the endogenous presence of lathosterol, a surrogate matrix (e.g., stripped serum) should be used for the preparation of calibration standards and lower quality control samples.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from validated methods for lathosterol analysis.

ParameterMethod 1: LC-MS/MSMethod 2: LC-MS/MS
Linearity Range 0.1 - 10 µg/mL0.1 - 10 µg/mL
LLOQ 0.1 µg/mL0.1 µg/mL
Matrix Human PlasmaHuman Plasma
Internal Standard 25-hydroxycholesterol-d6Not Specified
Extraction Liquid-Liquid ExtractionLiquid-Liquid Extraction
Instrumentation Sciex QTAP 5500AB/Sciex QTRAP 5500
Reference

Method Considerations and Troubleshooting

  • Chromatographic Separation: As lathosterol is isobaric with cholesterol and cholesterol is present at concentrations over 1000 times higher in plasma, achieving baseline separation is critical. A high-efficiency UPLC column and optimized mobile phase are essential.

  • Internal Standard Stability: Ensure the this compound is stable throughout the sample preparation process.

  • Matrix Effects: While the stable isotope-labeled internal standard corrects for many matrix effects, it is good practice to minimize them through efficient sample cleanup.

  • Endogenous Lathosterol: Calibration curves must be prepared in a surrogate matrix to avoid interference from endogenous lathosterol in authentic biological matrices.

Conclusion

The use of this compound as an internal standard coupled with LC-MS/MS provides a robust, accurate, and precise method for the quantification of lathosterol in biological samples. This methodology is crucial for clinical research and drug development applications targeting cholesterol biosynthesis. Proper validation of the method is essential to ensure high-quality, reproducible data.

References

Application of (S)-Lathosterol-d4 in Cell Culture Experiments: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Lathosterol-d4 is a deuterated form of lathosterol, a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Its stable isotope label makes it an invaluable tool for researchers in cell biology, biochemistry, and drug discovery for tracing the metabolic fate of lathosterol and quantifying cholesterol synthesis and flux in cell culture models. This document provides detailed application notes and protocols for the effective use of this compound.

Application Notes

This compound serves primarily as an internal standard for the accurate quantification of endogenous lathosterol in cell lysates and culture media using mass spectrometry (MS).[3] The known concentration of the deuterated standard allows for the precise determination of the concentration of the unlabeled, biologically produced lathosterol, correcting for sample loss during extraction and analytical variability.

Key Applications:

  • Metabolic Flux Analysis: Tracing the conversion of lathosterol to cholesterol and other downstream metabolites, providing insights into the dynamics of the cholesterol biosynthesis pathway.

  • Biomarker of Cholesterol Synthesis: Accurately measuring endogenous lathosterol levels, which serve as a reliable marker for the rate of cholesterol synthesis.[4][5]

  • Drug Discovery and Development: Evaluating the efficacy of drugs that target enzymes in the cholesterol biosynthesis pathway by monitoring changes in lathosterol accumulation or depletion.

  • Disease Modeling: Studying disorders of cholesterol metabolism by quantifying pathway intermediates in cellular models of disease.

Experimental Protocols

Protocol 1: Quantification of Endogenous Lathosterol in Cultured Cells using this compound as an Internal Standard

This protocol details the steps for extracting lipids from cultured cells, spiking with this compound, and preparing the sample for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Cultured cells (e.g., HepG2, CHO, primary hepatocytes)

  • This compound solution (known concentration in ethanol)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scraper

  • Glass tubes with Teflon-lined caps

  • Chloroform:Methanol mixture (2:1, v/v)

  • Potassium hydroxide (KOH) solution for saponification

  • Hexane

  • Nitrogen gas stream

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) for GC-MS analysis

Procedure:

  • Cell Culture and Harvest:

    • Culture cells to the desired confluency in appropriate multi-well plates or flasks.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS to the cells and scrape them from the surface.

    • Transfer the cell suspension to a glass tube.

  • Internal Standard Spiking:

    • To each cell suspension sample, add a known amount of this compound solution. The amount should be optimized based on the expected concentration of endogenous lathosterol.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add 3.75 mL of chloroform:methanol (2:1, v/v) to the 1 mL cell suspension in the glass tube.

    • Vortex vigorously for 2 minutes.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing lipids) into a new glass tube.

  • Saponification (Optional, to hydrolyze cholesteryl esters):

    • Evaporate the organic solvent under a stream of nitrogen.

    • Add 1 mL of 1 M KOH in 90% ethanol and heat at 60°C for 1 hour.

    • Allow the sample to cool to room temperature.

    • Add 1 mL of water and 2 mL of hexane, vortex, and centrifuge.

    • Collect the upper hexane layer containing the non-saponifiable lipids (including lathosterol). Repeat the hexane extraction twice.

  • Sample Derivatization (for GC-MS):

    • Evaporate the pooled hexane fractions to dryness under nitrogen.

    • Add 50 µL of a silylating agent and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

  • Analysis by GC-MS or LC-MS:

    • Analyze the derivatized (for GC-MS) or underivatized (for LC-MS) sample.

    • Monitor the specific mass-to-charge ratios (m/z) for the TMS-derivatives of lathosterol and lathosterol-d4.

    • Quantify the amount of endogenous lathosterol by comparing its peak area to that of the this compound internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis A 1. Cell Culture & Harvest B 2. Spike with this compound A->B C 3. Lipid Extraction B->C D 4. Saponification (Optional) C->D E 5. Derivatization (for GC-MS) D->E F 6. GC-MS or LC-MS Analysis E->F G 7. Data Processing & Quantification F->G

Caption: Conversion of Lathosterol in the Kandutsch-Russell pathway.

Data Presentation

The following tables present hypothetical data from experiments utilizing this compound to illustrate how results can be structured for clear interpretation.

Table 1: Quantification of Endogenous Lathosterol in HepG2 Cells Treated with a Cholesterol Synthesis Inhibitor

Treatment GroupThis compound (ng/mg protein)Endogenous Lathosterol (ng/mg protein)Lathosterol/Cholesterol Ratio
Vehicle Control10.025.2 ± 2.10.005
Inhibitor (1 µM)10.048.7 ± 3.50.012
Inhibitor (10 µM)10.095.3 ± 6.80.028

Data are presented as mean ± standard deviation (n=3). The constant amount of spiked this compound is used for normalization.

Table 2: Metabolic Conversion of this compound to Cholesterol-d4 in CHO Cells

Incubation Time (hours)This compound Remaining (%)Cholesterol-d4 Formed (%)
285.1 ± 4.312.5 ± 1.8
652.6 ± 3.945.3 ± 3.2
1221.3 ± 2.576.8 ± 5.1
245.8 ± 1.192.1 ± 6.4

Data represent the percentage of the initial this compound dose and are presented as mean ± standard deviation (n=3).

Logical Relationship of Experimental Design

G cluster_0 Hypothesis cluster_1 Experimental Approach cluster_2 Expected Outcome Hypo Inhibition of DHCR7 will lead to an accumulation of 7-dehydrocholesterol. Exp Treat cells with DHCR7 inhibitor. Use this compound to trace metabolic flux. Hypo->Exp Outcome Increased ratio of labeled 7-dehydrocholesterol to labeled cholesterol. Exp->Outcome

Caption: Logic of a pathway inhibition experiment.

References

Application Notes and Protocols for (S)-Lathosterol-d4 in Evaluating Cholesterol-Lowering Drug Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Lathosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Its concentration in serum or plasma is a reliable indicator of whole-body cholesterol synthesis.[3] Cholesterol-lowering drugs, such as statins, function by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol synthesis pathway.[4][5] This inhibition leads to a reduction in the production of downstream intermediates, including lathosterol. Therefore, monitoring lathosterol levels provides a valuable biomarker for assessing the efficacy of these drugs.

Stable isotope-labeled (S)-Lathosterol-d4 serves as an ideal internal standard for the accurate quantification of endogenous lathosterol in biological matrices using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use corrects for sample loss during preparation and variations in instrument response, ensuring high precision and accuracy.

This document provides detailed protocols for the utilization of this compound in quantifying lathosterol for the purpose of studying the efficacy of cholesterol-lowering drugs.

Data Presentation

Table 1: Typical Quantitative Parameters for Lathosterol Analysis

ParameterValueReference
Sample TypeHuman Plasma/Serum
Sample Volume50 - 250 µL
Internal StandardThis compound or similar deuterated standard
Lower Limit of Quantification (LLOQ)~0.1 µg/mL
Calibration Curve Range0.1 - 10 µg/mL
Within-run Reproducibility (CV%)< 6%
Between-run Reproducibility (CV%)< 6%

Table 2: Example of Simvastatin's Effect on Lathosterol Levels

TreatmentLathosterol Decrease (%)Cholesterol Decrease (%)Time to Steady State (Lathosterol)
20 mg Simvastatin daily for 1 week55 - 73%17 - 29%5 days
Data from a study in healthy volunteers.

Experimental Protocols

Protocol 1: Quantification of Lathosterol in Human Plasma using LC-MS/MS

This protocol is adapted from established methodologies for sterol analysis.

1. Materials and Reagents

  • This compound (Internal Standard)

  • Human Plasma (EDTA)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

  • Nitrogen gas

2. Preparation of Solutions

  • Internal Standard (IS) Working Solution: Prepare a stock solution of this compound in methanol. Further dilute to a working concentration (e.g., 10 ng/µL).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 50 µL of human plasma into a clean microcentrifuge tube.

  • Add a specific volume of the this compound internal standard working solution.

  • Add a mixture of chloroform:methanol (2:1, v/v) to the plasma sample for protein precipitation and lipid extraction.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic phase to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A UPLC system is recommended for optimal separation from cholesterol.

    • Column: C18 reverse-phase column (e.g., Thermo Hypersil GOLD, 2.1 x 100 mm, 1.9 µm).

    • Isocratic Flow: A typical mobile phase composition is 17:83 (v:v) of Mobile Phase A:Mobile Phase B.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) System: A tandem mass spectrometer.

    • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lathosterol: m/z 369.4 → 95.1

      • This compound: Monitor the corresponding mass shift.

5. Quantification

  • Quantification is based on the ratio of the peak area of endogenous lathosterol to the peak area of the this compound internal standard.

  • A calibration curve should be prepared using known amounts of non-labeled lathosterol and a fixed amount of the internal standard in a surrogate matrix due to the endogenous presence of lathosterol in authentic human plasma.

Protocol 2: Quantification of Lathosterol in Human Plasma using GC-MS

This protocol is based on established methods for sterol analysis by GC-MS.

1. Materials and Reagents

  • This compound (Internal Standard)

  • Human Plasma

  • Ethanolic Potassium Hydroxide (KOH)

  • Hexane

  • Pyridine

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (trimethylchlorosilane)

2. Sample Preparation (Saponification and Derivatization)

  • Pipette 100 µL of plasma into a glass tube.

  • Add the this compound internal standard.

  • Add 1 mL of ethanolic KOH and incubate at 60°C for 1 hour for saponification (hydrolysis of sterol esters).

  • After cooling, add water and extract the non-saponifiable lipids (including lathosterol) with hexane.

  • Evaporate the hexane extract to dryness under nitrogen.

  • Re-dissolve the residue in a silylating solution of pyridine and BSTFA + 1% TMCS (1:1, v/v) and heat at 60°C for 1 hour to form trimethylsilyl (TMS) ethers.

3. GC-MS Analysis

  • Gas Chromatograph (GC) System:

    • Column: A low-polarity phenyl-methylpolysiloxane capillary column.

    • Injection: Splitless injection.

    • Oven Program: Use a temperature gradient, for example, starting at 180°C and ramping up to 300°C.

  • Mass Spectrometer (MS) System:

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions (for TMS derivatives):

      • Lathosterol: m/z 458 (molecular ion), 213, 255.

      • This compound: Monitor the corresponding mass shift.

4. Quantification

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Mandatory Visualizations

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Drug Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Lanosterol Lanosterol ...->Lanosterol Lathosterol Lathosterol Lanosterol->Lathosterol Kandutsch-Russell Pathway 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Inhibition

Caption: Cholesterol biosynthesis pathway and the inhibitory action of statins.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is extraction Liquid-Liquid Extraction or Saponification add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional reconstitution Reconstitution extraction->reconstitution derivatization->reconstitution analysis LC-MS/MS or GC-MS Analysis reconstitution->analysis quantification Data Quantification (Peak Area Ratio) analysis->quantification results Lathosterol Concentration quantification->results

Caption: General experimental workflow for lathosterol quantification.

Logical_Relationship drug Cholesterol-Lowering Drug (e.g., Statin) inhibition Inhibition of HMG-CoA Reductase drug->inhibition Leads to synthesis Decreased Cholesterol Biosynthesis inhibition->synthesis Results in lathosterol Decreased Lathosterol Levels synthesis->lathosterol Results in efficacy Indication of Drug Efficacy lathosterol->efficacy Provides

Caption: Rationale for using lathosterol to measure drug efficacy.

References

Application Notes and Protocols for Sterol Analysis using (S)-Lathosterol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of biological samples for the quantitative analysis of sterols, utilizing (S)-Lathosterol-d4 as an internal standard. The inclusion of a stable isotope-labeled internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.[1]

Introduction to Sterol Analysis and the Role of this compound

Sterols are essential lipids involved in numerous physiological processes, and their quantification in biological matrices is crucial for understanding disease states and the efficacy of therapeutic interventions. Lathosterol, a direct precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis, serves as a key biomarker for endogenous cholesterol synthesis rates.[1][2][3] The accurate measurement of lathosterol and other sterols is often challenged by their complex matrix and the potential for analytical variability.[4]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis of sterols by mass spectrometry (MS). By adding a known amount of this compound to the sample at the beginning of the workflow, any losses or variations that occur during extraction, derivatization, and analysis will affect both the endogenous analyte and the internal standard equally. This allows for a precise and accurate quantification based on the ratio of the analyte to the internal standard.

Sample Preparation Techniques: An Overview

The preparation of samples for sterol analysis typically involves several key steps: hydrolysis of sterol esters, extraction of the sterols from the biological matrix, and often derivatization to improve chromatographic properties and ionization efficiency, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Hydrolysis (Saponification): A significant portion of sterols in biological samples, such as plasma, exist as esters, where a fatty acid is attached to the sterol's hydroxyl group. To measure the total concentration of a sterol, these esters must be cleaved through a process called saponification, which involves alkaline hydrolysis using a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solution.

Extraction: Following hydrolysis, the non-polar sterols are extracted from the aqueous sample matrix using an organic solvent. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analytes between the aqueous sample and an immiscible organic solvent, such as hexane or cyclohexane.

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material, often packed in a cartridge, to selectively retain and elute the sterols, providing a cleaner extract compared to LLE.

  • Supported Liquid Extraction (SLE): SLE is a newer technique that combines the principles of LLE with the ease of use of SPE, offering an alternative to traditional LLE without the risk of emulsion formation.

Derivatization: For GC-MS analysis, sterols, which are not naturally volatile, require derivatization to increase their volatility and thermal stability. Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a common derivatization method. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always necessary but can be employed to enhance ionization efficiency.

Experimental Workflows and Protocols

The following diagrams and protocols outline common workflows for sterol analysis from biological samples like plasma or serum using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound Internal Standard Sample->Spike Hydrolysis Alkaline Hydrolysis (Saponification) Spike->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis LC-MS Path Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for sterol analysis.

Protocol 1: Sample Preparation for GC-MS Analysis

This protocol details the preparation of plasma or serum samples for sterol analysis by GC-MS, incorporating saponification, liquid-liquid extraction, and derivatization.

Materials:

  • Plasma or serum sample

  • This compound internal standard solution (in ethanol or toluene)

  • 1 M Potassium hydroxide (KOH) in 90% ethanol

  • Hexane or Cyclohexane (HPLC grade)

  • Milli-Q water or equivalent

  • Anhydrous sodium sulfate

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Glass centrifuge tubes with screw caps

  • Nitrogen evaporator or vacuum centrifuge

Procedure:

  • Sample Aliquoting and Spiking:

    • To a glass centrifuge tube, add 100-250 µL of the plasma or serum sample.

    • Add a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.

  • Hydrolysis (Saponification):

    • Add 1 mL of 1 M KOH in 90% ethanol to the sample.

    • Vortex the mixture vigorously for 10-20 seconds.

    • Incubate at 60-65°C for 1 hour in a shaking water bath.

  • Liquid-Liquid Extraction (LLE):

    • Cool the sample to room temperature.

    • Add 0.5 mL of Milli-Q water.

    • Add 3 mL of hexane or cyclohexane and vortex vigorously for 20 seconds.

    • Centrifuge at 1300 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction step with another 3 mL of hexane or cyclohexane, and combine the organic layers.

    • Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Drying and Derivatization:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.

    • To the dried residue, add 100 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the tube tightly and heat at 60-100°C for 1 hour to form the trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • After cooling, the sample is ready for injection into the GC-MS system.

G cluster_protocol1 Protocol 1: GC-MS Sample Preparation Start Plasma/Serum Sample + this compound Saponification Saponification (1M KOH in EtOH, 60°C, 1hr) Start->Saponification LLE Liquid-Liquid Extraction (Hexane) Saponification->LLE Dry Dry Down (Nitrogen Stream) LLE->Dry Derivatize Derivatization (BSTFA/TMCS, 60°C, 1hr) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

Caption: Workflow for GC-MS sample preparation.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol outlines a method for preparing plasma or serum samples for sterol analysis by LC-MS/MS, which often does not require derivatization.

Materials:

  • Plasma or serum sample

  • This compound internal standard solution (in ethanol or toluene)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Phosphate-buffered saline (PBS) or Milli-Q water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or silica)

  • Toluene

  • Hexane

  • Isopropanol

  • Glass centrifuge tubes with screw caps

  • Nitrogen evaporator or vacuum centrifuge

Procedure:

  • Sample Aliquoting and Spiking:

    • To a glass centrifuge tube, add 200 µL of the plasma or serum sample.

    • Add a known amount of this compound internal standard solution.

  • Lipid Extraction (Bligh-Dyer Modification):

    • Add 6 mL of a 1:2 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 10 seconds.

    • Centrifuge at approximately 1400 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to a new tube.

    • Add 2 mL of chloroform and 2 mL of PBS or water, vortex, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Dry the organic extract under a stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of toluene.

    • Condition a silica SPE cartridge with hexane.

    • Load the sample onto the cartridge.

    • Wash the cartridge with hexane to remove non-polar lipids.

    • Elute the sterols with a mixture of isopropanol in hexane (e.g., 30% isopropanol).

  • Final Preparation for LC-MS/MS:

    • Evaporate the eluted sterol fraction to dryness under nitrogen.

    • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

G cluster_protocol2 Protocol 2: LC-MS/MS Sample Preparation Start Plasma/Serum Sample + this compound Extraction Lipid Extraction (Chloroform/Methanol) Start->Extraction SPE SPE Cleanup (Silica Cartridge) Extraction->SPE Dry Dry Down (Nitrogen Stream) SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for LC-MS/MS sample preparation.

Data Presentation and Quantification

Quantitative data should be presented in a clear and structured format to allow for easy comparison. A calibration curve should be prepared using known concentrations of the target sterols and a fixed concentration of the this compound internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte to generate the calibration curve.

Table 1: Example Calibration Curve Data for Lathosterol

Calibrator LevelLathosterol Conc. (ng/mL)This compound Conc. (ng/mL)Peak Area (Lathosterol)Peak Area (this compound)Peak Area Ratio (Analyte/IS)
1101005,00050,0000.10
22510012,50050,0000.25
35010025,00050,0000.50
410010050,00050,0001.00
5250100125,00050,0002.50
6500100250,00050,0005.00

Table 2: Example Quantitative Results from Plasma Samples

Sample IDPeak Area (Analyte)Peak Area (IS)Peak Area RatioCalculated Conc. (ng/mL)
Control 135,00048,0000.7373
Control 242,00049,0000.8686
Treated 120,00047,0000.4343
Treated 218,00048,5000.3737

Note: The values in the tables are for illustrative purposes only.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the sample preparation and quantification of sterols in biological matrices using this compound as an internal standard. The choice between GC-MS and LC-MS/MS will depend on the specific analytical requirements, available instrumentation, and the desired throughput. Adherence to these detailed procedures will enable researchers, scientists, and drug development professionals to obtain high-quality, accurate, and reproducible data in their sterol analysis studies.

References

Application Notes and Protocols: (S)-Lathosterol-d4 for Biomarker Discovery in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lathosterol, a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, serves as a crucial biomarker for the endogenous synthesis of cholesterol.[1][2][3][4] Its levels in biological fluids, such as serum and plasma, provide a dynamic window into cholesterol metabolism. The use of a stable isotope-labeled internal standard, (S)-Lathosterol-d4, is the gold standard for the accurate and precise quantification of endogenous lathosterol.[5] This is particularly critical due to the low endogenous concentrations of lathosterol relative to cholesterol and the potential for analytical variability during sample processing.

These application notes provide detailed methodologies for the use of this compound in clinical research, focusing on its application in biomarker discovery for various metabolic disorders and for monitoring the efficacy of therapeutic interventions.

Core Applications

The quantification of lathosterol using this compound as an internal standard has several key applications in clinical research:

  • Assessing Whole-Body Cholesterol Synthesis: Serum lathosterol concentrations, often expressed as a ratio to total cholesterol, are strongly correlated with whole-body cholesterol synthesis. This allows for a minimally invasive assessment of cholesterol production rates.

  • Diagnosing Inborn Errors of Metabolism: Elevated lathosterol levels are a hallmark of Lathosterolosis, a rare autosomal recessive disorder of cholesterol biosynthesis caused by a deficiency of the enzyme 3-beta-hydroxysteroid-delta-5-desaturase (SC5D). Lathosterol levels can also be altered in other related disorders like Smith-Lemli-Opitz Syndrome (SLOS).

  • Monitoring Statin Therapy: Statins, which inhibit HMG-CoA reductase, a rate-limiting enzyme in cholesterol synthesis, lead to a reduction in downstream metabolites, including lathosterol. Measuring lathosterol levels can therefore provide a direct pharmacodynamic biomarker of statin efficacy.

  • Investigating Dyslipidemia and Cardiovascular Disease: Altered cholesterol synthesis is a key factor in the pathophysiology of hyperlipidemia and cardiovascular disease. Low serum lathosterol levels have been associated with an increased risk of fatal cardiovascular disease and all-cause mortality in certain patient populations.

  • Biomarker in Other Metabolic and Neurodegenerative Diseases: Dysregulation of cholesterol metabolism has been implicated in a range of other conditions, including Niemann-Pick type C (NPC) disease, Huntington's disease, and certain types of leukodystrophy.

Quantitative Data from Clinical Studies

The following tables summarize quantitative data for lathosterol concentrations in various clinical contexts, highlighting its utility as a biomarker.

Table 1: Lathosterol Levels in Lathosterolosis

Patient CohortSample TypeLathosterol Concentration (μmol/L)Reference
Normal IndividualsPlasma< 18
Lathosterolosis PatientPlasma81.6

Table 2: Non-Cholesterol Sterols as Biomarkers for Cholesterol Metabolism

BiomarkerReflected ProcessTypical Sample TypeNotesReference
LathosterolCholesterol SynthesisSerum, PlasmaRatio to cholesterol is often used.
DesmosterolCholesterol SynthesisSerum, PlasmaAnother precursor of cholesterol.
CampesterolCholesterol AbsorptionSerum, PlasmaPlant-derived sterol.
SitosterolCholesterol AbsorptionSerum, PlasmaPlant-derived sterol.
CholestanolCholesterol AbsorptionSerum, PlasmaA metabolite of cholesterol.

Table 3: Lathosterol in Cardiovascular Disease Risk Assessment

FindingPatient PopulationAssociationReference
Lower Lathosterol LevelsPatients not on lipid-lowering agentsIncreased risk of cardiovascular events and all-cause mortality.
High Basal Cholesterol Synthesis (inferred from lathosterol)Hypercholesterolemic individualsAssociated with a lack of plasma cholesterol response to dietary phytosterols.

Experimental Protocols

The accurate quantification of lathosterol necessitates a robust analytical methodology, typically involving stable isotope dilution mass spectrometry.

Protocol 1: Quantification of Lathosterol in Human Serum/Plasma using LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lathosterol, employing this compound as an internal standard.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Lathosterol (Analytical Standard for calibration curve)

  • Methanol (LC-MS grade)

  • Ethanol (90%)

  • Potassium Hydroxide (KOH)

  • Hexane (LC-MS grade)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Deionized Water

  • Human serum/plasma samples

2. Sample Preparation:

  • Aliquoting: Thaw frozen serum or plasma samples at room temperature. Vortex briefly and aliquot 100 µL into a glass tube.

  • Internal Standard Spiking: Add a known amount of this compound working solution (e.g., 1 µg in methanol) to each sample, calibration standard, and quality control sample.

  • Saponification (Hydrolysis): To hydrolyze cholesterol esters, add 1 mL of 1 M KOH in 90% ethanol to each tube. Vortex and incubate at 60°C for 1 hour. This step liberates free lathosterol.

  • Liquid-Liquid Extraction: After cooling to room temperature, add 1 mL of deionized water and 5 mL of hexane. Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer containing the sterols to a clean glass tube. Repeat the extraction with another 5 mL of hexane for improved recovery.

  • Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization (for GC-MS, can be adapted for LC-MS if needed):

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the tubes tightly and heat at 60°C for 1 hour to form trimethylsilyl (TMS) ethers.

4. LC-MS/MS Analysis:

  • Reconstitution: Reconstitute the derivatized (or underivatized, depending on the LC method) sample in a suitable mobile phase (e.g., 100 µL of methanol/isopropanol).

  • Chromatography: Inject an aliquot onto a suitable C18 or pentafluorophenyl (PFP) analytical column to achieve chromatographic separation of lathosterol from other sterols, particularly the isobaric cholesterol.

  • Mass Spectrometry: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both endogenous lathosterol and this compound.

  • Quantification: Create a calibration curve using the analytical standards. The concentration of lathosterol in the samples is determined by the ratio of the peak area of endogenous lathosterol to the peak area of the this compound internal standard.

Visualizations

Cholesterol Biosynthesis: The Kandutsch-Russell Pathway

The following diagram illustrates the final steps of the Kandutsch-Russell pathway for cholesterol biosynthesis, highlighting the position of lathosterol.

Cholesterol_Biosynthesis cluster_Kandutsch_Russell Kandutsch-Russell Pathway cluster_Bloch Bloch Pathway Lanosterol Lanosterol Lathosterol Lathosterol Lanosterol->Lathosterol Multiple Steps Seven_DHC 7-Dehydrocholesterol (7-DHC) Lathosterol->Seven_DHC SC5D Cholesterol Cholesterol Seven_DHC->Cholesterol DHCR7 Lanosterol_B Lanosterol Desmosterol Desmosterol Lanosterol_B->Desmosterol Multiple Steps Cholesterol_B Cholesterol Desmosterol->Cholesterol_B DHCR24

Caption: Simplified Cholesterol Biosynthesis Pathways.

Experimental Workflow for Lathosterol Quantification

This diagram outlines the general workflow for the quantification of lathosterol in biological samples using this compound.

Lathosterol_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum/Plasma) Spiking Spike with This compound Sample->Spiking Saponification Saponification Spiking->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Drying Evaporation Extraction->Drying Derivatization Derivatization (Optional) Drying->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Quantification Quantification (Analyte/IS Ratio) LCMS->Quantification Result Lathosterol Concentration Quantification->Result

Caption: Lathosterol Quantification Workflow.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of lathosterol, a key biomarker of cholesterol synthesis. This approach is invaluable for clinical research in a variety of fields, from the diagnosis of rare genetic disorders to the assessment of cardiovascular risk and the monitoring of lipid-lowering therapies. The protocols and data presented here offer a foundation for researchers to incorporate this powerful analytical tool into their biomarker discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Mass Spectrometry Parameters for (S)-Lathosterol-d4 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for (S)-Lathosterol-d4 detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated form of lathosterol, meaning it is a stable isotope-labeled version of the molecule. It is commonly used as an internal standard in mass spectrometry-based quantification of endogenous lathosterol. The key advantage is that its chemical and physical properties are nearly identical to the non-labeled lathosterol, but it has a different mass. This allows for accurate quantification by correcting for analyte loss during sample preparation and variations in instrument response.

Q2: Which ionization technique is optimal for lathosterol analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A2: Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred ionization technique for sterols like lathosterol.[1][2] Sterols are relatively nonpolar compounds, and APCI is more efficient at ionizing such molecules in the gas phase.[2] While ESI can be used, it is often less sensitive for underivatized sterols and may require the formation of adducts for efficient ionization.[3][4]

Q3: What are the typical MRM transitions for lathosterol and this compound?

A3: The Multiple Reaction Monitoring (MRM) transitions for lathosterol can vary slightly depending on the instrument and collision energy. A commonly used transition for lathosterol is m/z 369.3 → 161.1. For this compound, the precursor ion will be shifted by the mass of the deuterium atoms. The exact product ion will depend on the fragmentation pattern and whether the deuterium atoms are lost during collision-induced dissociation. It is crucial to optimize these transitions empirically on your specific mass spectrometer.

Q4: Why is the chromatographic separation of lathosterol from cholesterol challenging?

A4: The separation of lathosterol and cholesterol is difficult because they are isomers, meaning they have the same molecular weight and similar chemical structures. This structural similarity leads to very close elution times on many chromatography columns. Furthermore, cholesterol is typically present in biological samples at concentrations thousands of times higher than lathosterol, which can lead to peak overlap and interfere with accurate quantification.

Troubleshooting Guides

Issue 1: Poor sensitivity or no detectable signal for this compound.

Possible Cause Troubleshooting Step
Suboptimal Ionization Source Parameters Ensure the APCI source is properly tuned. Optimize parameters such as corona discharge current, vaporizer temperature, and gas flows (nebulizer and auxiliary gas) to maximize the signal for your specific compound and mobile phase.
Incorrect MRM Transitions Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions and to fine-tune collision energy and other MS/MS parameters.
Sample Preparation Issues Verify the efficiency of your extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction). Ensure complete dissolution of the dried extract before injection. Inefficient extraction can lead to significant analyte loss.
Matrix Effects Biological matrices can suppress the ionization of the analyte. Dilute the sample or use a more effective sample cleanup method. The use of a deuterated internal standard like this compound helps to compensate for matrix effects.

Issue 2: Co-elution of lathosterol and cholesterol peaks.

Possible Cause Troubleshooting Step
Inadequate Chromatographic Column Standard C18 columns may not provide sufficient resolution. Consider using a column with different selectivity, such as a pentafluorophenyl (PFP) stationary phase, which has shown good results for separating sterol isomers.
Suboptimal Mobile Phase Composition Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., methanol, acetonitrile) and additives (e.g., formic acid, ammonium acetate).
Incorrect Flow Rate or Temperature Adjust the flow rate; a lower flow rate can sometimes improve resolution. Optimize the column temperature, as this can affect the selectivity of the separation.

Issue 3: Inconsistent quantification results.

Possible Cause Troubleshooting Step
Internal Standard Degradation or Inaccurate Concentration Ensure the this compound internal standard solution is stored correctly and is not expired. Verify its concentration by preparing a fresh standard.
Non-linear Calibration Curve Prepare calibration standards in a surrogate matrix (e.g., stripped serum) that is free of endogenous lathosterol to avoid interference. Extend the calibration range or use a different weighting factor for the regression if non-linearity is observed.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If present, optimize the autosampler wash method by using a stronger solvent or increasing the wash volume and duration.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Plasma
  • To 50 µL of plasma, add the this compound internal standard.

  • Perform a liquid-liquid extraction using a suitable organic solvent mixture (e.g., chloroform:methanol).

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes typical starting parameters for the analysis of lathosterol. These should be optimized for your specific instrumentation and application.

ParameterTypical Setting
LC System UPLC or HPLC
Column Reversed-phase C18 or PFP (e.g., 100 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient Optimized for separation of lathosterol and cholesterol
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 50 °C
Injection Volume 5 - 20 µL
Ionization Source APCI, positive ion mode
MRM Transition (Lathosterol) m/z 369.3 → 161.1 (example, requires optimization)
MRM Transition (this compound) Precursor m/z will be higher by the mass of deuterium atoms (requires optimization)

Cholesterol Biosynthesis: The Kandutsch-Russell Pathway

Lathosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. This pathway is one of the two main routes for converting lanosterol to cholesterol in mammals.

Kandutsch_Russell_Pathway cluster_pathway Kandutsch-Russell Pathway Lanosterol Lanosterol DihydroLanosterol Dihydrolanosterol Lanosterol->DihydroLanosterol DHCR24 Lathosterol (S)-Lathosterol DihydroLanosterol->Lathosterol Multiple Steps Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol SC5D Cholesterol Cholesterol Dehydrocholesterol->Cholesterol DHCR7

The Kandutsch-Russell pathway for cholesterol synthesis.

References

Technical Support Center: Troubleshooting Low Signal Intensity of (S)-Lathosterol-d4 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for low signal intensity of (S)-Lathosterol-d4 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. As this compound is a deuterated internal standard (IS), a stable and robust signal is critical for the accurate quantification of endogenous lathosterol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low or absent signal for my this compound internal standard?

Low signal intensity for your deuterated internal standard can originate from several stages of the analytical workflow. The most common causes include:

  • Sample Preparation Issues: Inaccurate spiking of the IS, inefficient extraction from the sample matrix, or degradation of the standard during sample processing can lead to a reduced amount of analyte reaching the instrument.[1]

  • Ion Suppression & Matrix Effects: Lathosterol is isobaric with cholesterol, meaning they have the same nominal mass.[2][3] In biological samples, cholesterol is present at concentrations thousands of times higher than lathosterol.[4] If not chromatographically separated, the highly abundant cholesterol can severely suppress the ionization of lathosterol-d4, leading to a drastic drop in signal.[5]

  • Suboptimal Ionization: Sterols are nonpolar molecules and can be challenging to ionize efficiently. The choice of ionization source (Electrospray Ionization vs. Atmospheric Pressure Chemical Ionization) and its settings are critical. Electrospray ionization (ESI) is generally not effective for neutral free sterols without derivatization.

  • Liquid Chromatography (LC) Problems: Poor chromatographic peak shape, such as broad or tailing peaks, reduces the signal-to-noise ratio. This can be caused by column degradation, an unsuitable column choice, or leaks within the LC system.

  • Mass Spectrometry (MS) Issues: A contaminated ion source is a very common reason for declining signal intensity. Incorrect MS parameters, such as voltages, gas flows, or MRM (Multiple Reaction Monitoring) transitions, can also lead to poor detection.

Q2: How can I systematically troubleshoot the root cause of the low signal?

A systematic approach is essential to efficiently identify the problem. The recommended workflow is to isolate the issue to either the mass spectrometer (MS), the liquid chromatograph (LC), or the sample preparation process. A logical troubleshooting workflow is outlined in the diagram below. The first step should always be to confirm the MS is performing correctly by directly infusing a standard solution, thereby bypassing the LC system. If a strong signal is observed, the problem lies upstream with the LC or sample. If the signal is still low, the issue is with the mass spectrometer itself.

Q3: I suspect poor ionization is the problem. Which ionization source is better for lathosterol analysis, ESI or APCI?

For underivatized sterols like lathosterol, Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred method and provides better sensitivity. Due to the nonpolar nature of sterols, APCI is more efficient at ionizing these compounds, typically in positive ion mode. While ESI can be used, it often results in lower signal intensity for sterols unless they are derivatized to carry a charge more easily.

ParameterAtmospheric Pressure Chemical Ionization (APCI)Electrospray Ionization (ESI)
Principle Analytes are ionized in the gas phase via chemical reactions with reagent ions.Ions are formed directly from solution in a strong electric field.
Suitability for Sterols Highly Recommended . Well-suited for nonpolar to moderately polar compounds.Less suitable for neutral, nonpolar sterols without derivatization.
Typical Adducts Forms protonated molecules [M+H]+ or water-loss ions [M+H-H₂O]+.Typically requires adduct formation (e.g., [M+NH₄]+, [M+Na]+) for nonpolar compounds.
Sensitivity Generally provides higher sensitivity and more robust ionization for underivatized lathosterol.Often results in lower signal intensity and can be more susceptible to ion suppression.

Q4: Given that lathosterol and cholesterol are isobaric, how can I improve my method to avoid ion suppression?

Because lathosterol and cholesterol cannot be distinguished by the mass spectrometer, complete chromatographic separation is crucial for accurate quantification. The immense concentration difference between the two compounds means that even minor peak overlap from cholesterol can completely suppress the lathosterol signal.

Strategies to Improve Separation:

  • Column Chemistry: Standard C18 columns may not provide sufficient resolution. Consider using a column with different selectivity, such as a Pentafluorophenyl (PFP) phase, which has shown excellent performance in separating sterol isomers. Certain end-capped C18 columns (e.g., Poroshell 120 EC-C18) have also demonstrated improved resolution.

  • Column Dimensions: Using a longer column can improve the resolution between lathosterol and cholesterol.

  • Mobile Phase and Temperature: Optimizing the mobile phase composition and maintaining a controlled, often lower, column temperature can enhance the separation of closely eluting sterols.

Visual Guides and Workflows

start Start: Low this compound Signal infusion 1. Perform Direct Infusion of This compound Standard into MS start->infusion infusion_check Signal Strong & Stable? infusion->infusion_check ms_problem Problem is with the MS. - Clean Ion Source - Check MS Parameters - Verify Standard Integrity infusion_check->ms_problem No lc_problem Problem is with LC or Sample Prep. infusion_check->lc_problem Yes lc_check 2. Check LC System - Inspect for Leaks - Check System Pressure - Verify Mobile Phase lc_problem->lc_check lc_check_q LC System OK? lc_check->lc_check_q fix_lc Address LC Issues: - Fix Leaks - Replace Blocked Tubing/Frits - Prepare Fresh Mobile Phase lc_check_q->fix_lc No sample_problem Problem is with Sample Prep or Chromatographic Method. lc_check_q->sample_problem Yes optimize_method 3. Optimize Method - Review Sample Extraction Protocol - Assess Matrix Effects - Improve Chromatographic Separation sample_problem->optimize_method

Caption: A flowchart for systematically troubleshooting low signal intensity.

start Start: Plasma Sample (e.g., 50 µL) spike 1. Spike with this compound Internal Standard start->spike hydrolysis 2. Saponification (Optional) Add Ethanolic KOH, heat to release esterified sterols spike->hydrolysis precip 3. Protein Precipitation Add cold Acetonitrile, Vortex hydrolysis->precip centrifuge1 4. Centrifuge to Pellet Proteins precip->centrifuge1 extract 5. Liquid-Liquid Extraction Add n-Hexane, Vortex vigorously centrifuge1->extract centrifuge2 6. Centrifuge for Phase Separation extract->centrifuge2 transfer 7. Transfer Organic Layer (top) to a clean tube centrifuge2->transfer evaporate 8. Evaporate to Dryness (Gentle stream of N₂ at 40°C) transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase or appropriate solvent evaporate->reconstitute analyze 10. Transfer to LC Vial for Analysis reconstitute->analyze

Caption: A typical Liquid-Liquid Extraction (LLE) workflow for plasma sterols.

Experimental Protocols

Protocol 1: Direct Infusion for MS Performance Check

This protocol allows you to assess the performance of the mass spectrometer in isolation, without the liquid chromatograph.

  • Prepare Standard: Prepare a solution of this compound in a solvent compatible with your typical mobile phase (e.g., 50:50 Methanol:Acetonitrile) at a concentration expected to give a strong signal (e.g., 10-100 ng/mL).

  • System Setup: Disconnect the LC from the mass spectrometer's ion source. Connect a syringe pump directly to the ion source inlet.

  • Infusion: Place the prepared standard solution in a syringe and mount it on the pump. Set the pump to a low, stable flow rate (e.g., 5-10 µL/min).

  • MS Data Acquisition: Start the infusion. In your MS software, set up an acquisition method with the appropriate MRM transition for this compound and begin acquiring data.

  • Evaluation: You should observe a strong, stable signal for your analyte. If the signal is weak, noisy, or absent, it points to an issue with the MS, such as a contaminated source or incorrect tuning parameters.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

This is a generalized LLE protocol for extracting lathosterol from human plasma, based on common methods.

  • Sample Aliquot: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

  • Internal Standard Spiking: Add a known amount of this compound working solution to the plasma.

  • Protein Precipitation: Add 150 µL of cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 1 mL of n-hexane to the supernatant. Vortex for 5 minutes to ensure thorough extraction of sterols into the organic phase.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes to achieve clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of mobile phase or an appropriate solvent mixture.

  • Analysis: Transfer the reconstituted sample to an LC vial for injection.

Quantitative Data Summary

The following tables provide typical starting parameters for an LC-MS/MS method for lathosterol analysis, compiled from various validated protocols.

Table 1: Example LC-MS/MS Parameters

ParameterSettingReference(s)
LC Column Thermo Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm)
Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm)
Pentafluorophenyl (PFP) Phase
Mobile Phase A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Methanol
80% Acetonitrile : 20% Methanol (Isocratic)
Flow Rate 0.25 - 0.6 mL/min
Injection Volume 2 - 5 µL
MS System Triple Quadrupole (e.g., Sciex QTRAP 5500, Agilent 6460A)
Ionization Mode Positive APCI
Monitoring Mode Multiple Reaction Monitoring (MRM)
Example MRM Transitions Lathosterol: m/z 369.3 → 161.1
Lathosterol: m/z 369.4 → 95.1
Lathosterol-d4: (Varies based on deuteration pattern)

References

Addressing matrix effects in biological samples for (S)-Lathosterol-d4 analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of (S)-Lathosterol-d4 and endogenous lathosterol in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in lathosterol analysis?

A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix, such as salts and phospholipids in plasma or serum.[1][2] This can lead to ion suppression or enhancement, negatively impacting the accuracy, precision, and sensitivity of the analysis.[2][3] Given that lathosterol is often present at much lower concentrations than other lipids like cholesterol, mitigating matrix effects is critical for reliable quantification.[4]

Q2: What is the "gold standard" for compensating for matrix effects in lathosterol analysis?

A: The use of a stable isotope-labeled (SIL) internal standard, such as this compound or Lathosterol-d7, is considered the "gold standard". This approach, known as isotope dilution mass spectrometry (IDMS), involves adding a known amount of the SIL internal standard to the sample at the beginning of the workflow. Because the SIL internal standard is chemically identical to the analyte, it experiences the same matrix effects and procedural losses, allowing for accurate correction and quantification.

Q3: Which ionization technique is least susceptible to matrix effects for sterol analysis?

A: Atmospheric Pressure Chemical Ionization (APCI) and Tube Plasma Ionization (TPI) have been shown to be more robust and less susceptible to ion suppression for sterol analysis compared to Electrospray Ionization (ESI). ESI is often more prone to signal suppression from matrix components, especially when analyzing non-polar molecules like lathosterol in complex biological samples.

Q4: Can I use a non-endogenous sterol as an internal standard?

A: While non-endogenous analogs like 5α-cholestane or epicoprostanol can be used, they are not ideal for mass spectrometry-based methods. They may not co-elute with lathosterol and may experience different ionization suppression or enhancement, leading to less accurate correction for matrix effects compared to a stable isotope-labeled internal standard.

Troubleshooting Guide

Issue 1: High variability in the internal standard (this compound) peak area between samples.

  • Potential Cause: Inconsistent addition of the internal standard solution.

    • Solution: Use a calibrated, high-precision pipette. To minimize variability, prepare a master mix of the internal standard solution to be added to all samples.

  • Potential Cause: Degradation of the internal standard during sample preparation.

    • Solution: Ensure the internal standard is stable under your specific experimental conditions (e.g., pH, temperature during saponification).

  • Potential Cause: Differences in the final solvent composition between samples and calibration standards.

    • Solution: Ensure the final solvent used to dissolve the extracted samples is identical to the solvent used for the calibration standards.

Issue 2: Poor sensitivity or significant ion suppression for lathosterol and the internal standard.

  • Potential Cause: Insufficient removal of phospholipids during sample preparation.

    • Solution: Protein precipitation alone is often inadequate for removing phospholipids. Employ more effective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Consider using specialized phospholipid removal products.

  • Potential Cause: Sub-optimal chromatographic conditions leading to co-elution with interfering matrix components.

    • Solution: Optimize the chromatographic method to separate lathosterol from the region where most matrix components elute. This may involve adjusting the gradient, flow rate, or trying a column with different selectivity (e.g., a pentafluorophenyl (PFP) phase).

  • Potential Cause: Use of an inappropriate ionization source.

    • Solution: If using ESI, consider switching to APCI, which is generally less prone to ion suppression for nonpolar compounds like sterols.

Issue 3: Co-elution of lathosterol with cholesterol.

  • Potential Cause: Lathosterol and cholesterol are isobaric (same molecular weight) and structurally similar, making them difficult to separate chromatographically. This is a major challenge as cholesterol is present at concentrations thousands of times higher than lathosterol.

    • Solution 1 (LC-MS/MS): Improve chromatographic resolution by using high-efficiency columns, such as those with smaller particle sizes (e.g., sub-2 µm) or core-shell technology. Pentafluorophenyl (PFP) columns have also shown good selectivity for sterol separation.

    • Solution 2 (GC-MS): Optimize the temperature program with a slower ramp rate to enhance separation. Derivatization of the sterols to their trimethylsilyl (TMS) ethers is a standard step in GC-MS analysis to improve volatility and chromatographic performance.

Data Presentation: Sample Preparation Techniques

The following table summarizes the effectiveness of common sample preparation techniques for removing matrix components in sterol analysis.

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughputRecommendation for Lathosterol Analysis
Protein Precipitation (PPT) LowHighHighNot recommended as a standalone method due to insufficient matrix cleanup.
Liquid-Liquid Extraction (LLE) Moderate to HighGoodModerateEffective for removing phospholipids and other interferences.
Solid-Phase Extraction (SPE) HighGood to ExcellentModerateHighly effective for cleaning up complex samples and concentrating the analyte.
Phospholipid Removal Plates Very HighExcellentHighA rapid and effective solution for high-throughput phospholipid removal.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Lathosterol Analysis from Plasma/Serum

  • Sample Spiking: To 250 µL of serum or plasma in a glass tube, add a known amount of this compound internal standard solution.

  • Hydrolysis: Add 1 mL of 1M potassium hydroxide (KOH) in 90% ethanol to cleave sterol esters. Vortex and incubate at 60°C for 1 hour.

  • Extraction: After cooling, add 1 mL of water and 3 mL of n-hexane. Vortex vigorously for 2 minutes and centrifuge to separate the phases.

  • Collection: Carefully transfer the upper organic (n-hexane) layer to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS/MS analysis.

Protocol 2: Derivatization for GC-MS Analysis

  • Follow steps 1-5 from the Liquid-Liquid Extraction protocol above.

  • Derivatization: To the dried residue, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubation: Cap the tube and incubate at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) ethers.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

Visualizations

Figure 1: Conceptual Workflow of Matrix Effects cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma, Serum) SpikedSample Add this compound Internal Standard BiologicalSample->SpikedSample ExtractedSample Extraction (LLE or SPE) SpikedSample->ExtractedSample LC Chromatographic Separation ExtractedSample->LC MS Mass Spectrometry Detection LC->MS Phospholipids Phospholipids MS->Phospholipids Ion Suppression Salts Salts MS->Salts Lathosterol Lathosterol Lathosterol_d4 This compound Figure 2: Troubleshooting Workflow for Ion Suppression Start Poor Signal / High Variability Observed CheckIS Review Internal Standard Addition Start->CheckIS CheckPrep Evaluate Sample Preparation Method CheckIS->CheckPrep IS Addition Consistent ResultOK Problem Resolved CheckIS->ResultOK Inconsistent Addition Found & Corrected CheckChrom Optimize Chromatography CheckPrep->CheckChrom Sample Prep is Robust (e.g., SPE) CheckPrep->ResultOK Improved to LLE/SPE, Removed Phospholipids CheckSource Consider Alternative Ionization Source CheckChrom->CheckSource Co-elution Still an Issue CheckChrom->ResultOK Separation from Matrix Improved CheckSource->ResultOK APCI Improves Signal Figure 3: Sample Preparation and Analysis Workflow Start Start: Plasma/Serum Sample Spike Spike with This compound Start->Spike Hydrolyze Alkaline Hydrolysis (Saponification) Spike->Hydrolyze Extract Liquid-Liquid or Solid-Phase Extraction Hydrolyze->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS or GC-MS Analysis Reconstitute->Analyze

References

Improving chromatographic separation of lathosterol from other sterols.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of lathosterol from other sterols.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of lathosterol from other sterols, particularly cholesterol, so challenging?

A1: The separation of lathosterol and cholesterol is inherently difficult for two main reasons:

  • Structural Similarity: Lathosterol and cholesterol are structural isomers, differing only in the position of a double bond within the steroid ring structure. This makes their physicochemical properties very similar.[1][2]

  • Isobaric Nature: They have the same nominal mass, which means they cannot be distinguished by mass spectrometry alone without prior chromatographic separation.[1][3][4]

  • Concentration Disparity: In biological samples, cholesterol is often present at a much higher concentration than lathosterol, which can lead to the smaller lathosterol peak being obscured by the larger cholesterol peak, complicating accurate quantification.

Q2: What are the most common analytical techniques used for separating lathosterol from other sterols?

A2: The primary techniques employed for the separation and quantification of lathosterol are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and robust technique. It typically requires derivatization of the sterols to increase their volatility and improve peak shape.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is increasingly popular due to its high sensitivity and selectivity, often without the need for derivatization.

  • Supercritical Fluid Chromatography (SFC): A powerful technique for separating isomeric compounds, offering high efficiency and reduced consumption of organic solvents.

Q3: What is derivatization in the context of GC-MS analysis of sterols, and why is it necessary?

A3: Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis. For sterols in GC-MS, this typically involves converting the hydroxyl group to a less polar and more volatile derivative, such as a trimethylsilyl (TMS) ether. This process is crucial because it:

  • Increases Volatility: Sterols are not naturally volatile enough for gas chromatography.

  • Improves Peak Shape: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and quantification.

  • Enhances Thermal Stability: The derivatives are more stable at the high temperatures used in the GC injector and column.

Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Troubleshooting Guides

Issue 1: Co-elution or Poor Resolution of Lathosterol and Cholesterol Peaks

Symptoms:

  • A single, broad, or shouldered peak is observed instead of two distinct peaks for lathosterol and cholesterol.

  • Inaccurate quantification of lathosterol due to interference from the overlapping cholesterol peak.

Potential Cause Recommended Solution
Inadequate Column Chemistry For LC-MS: Consider a column with different selectivity. Pentafluorophenyl (PFP) and certain C18 phases (e.g., Agilent InfinityLab Poroshell 120 EC-C18) have demonstrated better resolution for sterol isomers compared to standard C18 columns. The smaller particle size of the column packing can also significantly improve resolution. For GC-MS: The choice of capillary column is critical. A 50% phenyl methyl silicone phase has traditionally worked well for the separation of TMS derivatives of steroids.
Suboptimal Mobile Phase Composition (LC-MS) Systematically vary the mobile phase composition. For reversed-phase LC, adjusting the ratio of organic solvents (e.g., methanol, acetonitrile, isopropanol) and the aqueous component can significantly impact selectivity. Using a gradient elution can also improve separation. Additives like ammonium formate can enhance peak shape and ionization.
Incorrect Temperature Program (GC-MS) Optimize the temperature ramp rate. A slower temperature gradient often improves the separation of closely eluting compounds.
Column Temperature (LC-MS) Lowering the column temperature can sometimes enhance the separation of isomers.
Issue 2: No Lathosterol Peak Detected in Sample, but Present in Standard

Symptoms:

  • A clear lathosterol peak is observed when running a standard, but it is absent in the analysis of a biological sample.

Potential Cause Recommended Solution
Insufficient Derivatization (GC-MS) Ensure the derivatization reaction is complete for the sample. Matrix components in a biological sample can sometimes interfere with the reaction. Consider optimizing derivatization conditions (e.g., temperature, time, reagent concentration) or testing a different derivatizing agent. Incomplete derivatization can lead to peak tailing and broadening.
Analyte Identification Error The peak identified as lathosterol in the standard may be an impurity from the cholesterol standard or the derivatization reagents. Analyze each component of the standard and the derivatization reagents independently to confirm peak identity.
Matrix Effects The lathosterol in the plasma sample may not derivatize as efficiently as in the standard due to binding processes. More rigorous saponification conditions might be necessary to release the lathosterol from its matrix.
Sample Spiking Test To test the separation capability of your system with the sample matrix, spike a plasma sample with the lathosterol standard. If the spiked lathosterol peak appears, it suggests a matrix effect or that lathosterol is not present in the original sample.

Experimental Protocols and Workflows

General Experimental Workflow for Sterol Analysis

The following diagram outlines a typical workflow for the analysis of sterols from biological samples.

cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) InternalStandard Spike with Internal Standard (e.g., Lathosterol-d7) Sample->InternalStandard Hydrolysis Alkaline Hydrolysis (Saponification) InternalStandard->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path LCMS LC-MS/MS Analysis Extraction->LCMS LC-MS/SFC Path SFC SFC Analysis Extraction->SFC LC-MS/SFC Path GCMS GC-MS Analysis Derivatization->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition SFC->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration Results Results Reporting PeakIntegration->Results

A generalized workflow for sterol analysis.
Detailed Methodologies

GC-MS Derivatization Protocol (TMS Ethers)

  • Sample Preparation: To a dried extract of the sterols, add 100 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS (v/v).

  • Reaction: Cap the vial and heat at 60-70°C for 1 hour.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

LC-MS/MS Method for Lathosterol and Cholesterol Separation

  • Column: Agilent InfinityLab Poroshell 120 EC-C18 (e.g., 1.9 µm particle size for high resolution).

  • Mobile Phase: A gradient of methanol and water is commonly used. The separation can be performed at a reduced temperature (e.g., 15°C) for better resolution.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for underivatized sterols.

  • MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for lathosterol and cholesterol.

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting poor separation of lathosterol and cholesterol.

Start Poor Separation of Lathosterol/Cholesterol CheckSystem Verify System Suitability (Standard Mix) Start->CheckSystem SystemOK System is OK CheckSystem->SystemOK Pass SystemNotOK System Not OK CheckSystem->SystemNotOK Fail OptimizeMethod Optimize Chromatographic Method SystemOK->OptimizeMethod SystemNotOK->OptimizeMethod ChangeColumn Change Column Chemistry (e.g., PFP, different C18) OptimizeMethod->ChangeColumn AdjustMobilePhase Adjust Mobile Phase/Gradient (LC) or Temp Program (GC) OptimizeMethod->AdjustMobilePhase CheckDerivatization Review Derivatization (GC) OptimizeMethod->CheckDerivatization ResolutionImproved Resolution Improved ChangeColumn->ResolutionImproved AdjustMobilePhase->ResolutionImproved CheckDerivatization->ResolutionImproved

References

How to avoid isotopic interference in (S)-Lathosterol-d4 based assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding isotopic interference in (S)-Lathosterol-d4 based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound based assays?

A1: Isotopic interference, also known as cross-talk, occurs when the mass spectral signal of the unlabeled, endogenous (S)-Lathosterol overlaps with the signal of the deuterated internal standard, this compound.[1] All organic molecules, including lathosterol, naturally contain a small percentage of heavier isotopes (e.g., ¹³C). This results in a mass spectrum with not only the primary monoisotopic peak (M) but also smaller peaks at M+1, M+2, and so on. Interference arises when one of these low-abundance isotopic peaks from the highly concentrated unlabeled lathosterol has the same mass-to-charge ratio (m/z) as the primary peak of the this compound internal standard.[1]

Q2: Why are this compound assays particularly prone to isotopic interference?

A2: Assays using this compound are susceptible to isotopic interference for two main reasons:

  • High Analyte-to-Internal Standard Ratio: In biological samples such as plasma, the concentration of endogenous (unlabeled) lathosterol can be significantly higher (often thousands of times higher) than the spiked-in this compound internal standard.[1]

  • Mass Proximity: Lathosterol is a relatively large molecule containing 27 carbon atoms. The cumulative contribution of natural ¹³C isotopes can create a notable M+4 isotopologue peak from the unlabeled lathosterol that directly overlaps with the primary M+4 peak of the this compound standard. This artificially inflates the internal standard's signal.[1]

Q3: What are the consequences of uncorrected isotopic interference?

A3: Uncorrected isotopic interference leads to an overestimation of the internal standard's response. This artificially inflates the denominator in the analyte/internal standard peak area ratio, causing the calculated concentration of the analyte (lathosterol) to be underestimated. This can lead to non-linear calibration curves, poor assay accuracy, and unreliable quantitative results.[1]

Q4: How can I detect and quantify the level of isotopic interference in my assay?

A4: A straightforward method to detect and quantify interference is to analyze a "zero sample" (blank matrix) that has been spiked with a high concentration of a certified, unlabeled lathosterol standard but no this compound. Any signal detected in the mass channel (MRM transition) for this compound is a direct measurement of the isotopic contribution from the unlabeled analyte.

Troubleshooting Guide

Problem: My calibration curve is non-linear at higher concentrations of the analyte.

Possible Cause Recommended Solution
Isotopic Interference The signal from the natural isotopes of the highly concentrated unlabeled lathosterol is contributing to the signal of the this compound internal standard. This effect is more pronounced at higher analyte concentrations.
1. Mathematical Correction: Analyze a sample containing a known high concentration of unlabeled lathosterol without the internal standard. Determine the percentage of the M+0 signal that is detected in the M+4 channel. Use this correction factor to subtract the contribution from the internal standard signal in your samples. 2. Optimize Chromatography: Improve the chromatographic separation between lathosterol and other endogenous sterols to minimize any potential overlapping signals, although this will not resolve the isotopic overlap of lathosterol itself. 3. Use a Higher Mass-Labeled Standard: If possible, consider using an internal standard with a higher degree of deuteration (e.g., lathosterol-d7) to reduce the relative contribution of the natural isotopes of the unlabeled analyte.
Ion Source Saturation At high concentrations, the analyte and internal standard can compete for ionization, leading to a non-linear response.
1. Dilute Samples: If feasible, dilute your samples to bring the analyte concentration into a linear range of the assay. 2. Optimize Ion Source Parameters: Adjust ion source settings (e.g., temperature, gas flows) to improve ionization efficiency and reduce saturation effects.

Problem: I am observing poor accuracy and precision in my results.

Possible Cause Recommended Solution
Uncorrected Isotopic Interference As described above, this will lead to a systematic underestimation of the lathosterol concentration.
Implement a correction strategy as detailed in the non-linear calibration curve section.
Deuterium Exchange The deuterium atoms on the internal standard may be exchanging with hydrogen atoms from the solvent or matrix. This is more likely if the labels are in chemically labile positions.
1. Use a Stably Labeled Standard: Ensure the deuterium labels on your this compound are on the carbon backbone and not on hydroxyl groups. 2. Control Sample Preparation Conditions: Avoid harsh pH or high-temperature conditions during sample preparation that might promote deuterium-hydrogen exchange.
Differential Matrix Effects A slight shift in retention time between lathosterol and this compound (chromatographic isotope effect) can cause them to experience different levels of ion suppression or enhancement from co-eluting matrix components.
1. Optimize Chromatography: Adjust your chromatographic method (e.g., mobile phase composition, gradient) to ensure co-elution of the analyte and internal standard. 2. Improve Sample Cleanup: Implement more rigorous sample preparation steps (e.g., solid-phase extraction) to remove interfering matrix components.
Impurity in Internal Standard The this compound internal standard may contain a small amount of unlabeled lathosterol as an impurity.
Verify the purity of your internal standard. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte. If significant, obtain a higher purity standard.

Experimental Protocols

Protocol 1: Quantification of Isotopic Interference

This protocol allows for the determination of a correction factor for the contribution of unlabeled lathosterol to the this compound signal.

  • Prepare a High-Concentration Unlabeled Lathosterol Standard: Prepare a solution of unlabeled (S)-Lathosterol in a suitable solvent (e.g., methanol) at a concentration that represents the high end of your expected sample concentrations.

  • Spike into Blank Matrix: Add the high-concentration unlabeled lathosterol standard to a blank matrix (e.g., steroid-free serum) that is representative of your study samples. Do not add the this compound internal standard.

  • Sample Preparation: Process this sample using your standard analytical workflow (e.g., saponification, extraction).

  • LC-MS/MS Analysis: Analyze the extracted sample by LC-MS/MS, monitoring the MRM transitions for both unlabeled lathosterol (d0) and this compound (d4).

  • Calculate Correction Factor (CF):

    • Measure the peak area in the d0 channel (Aread0).

    • Measure the peak area in the d4 channel (Aread4_crosstalk).

    • Calculate the CF as: CF = Aread4_crosstalk / Aread0

  • Apply Correction: For your experimental samples, the corrected peak area of the internal standard (Aread4_corrected) can be calculated as: Aread4_corrected = Aread4_measured - (CF * Aread0_measured)

Protocol 2: GC-MS Analysis of Lathosterol with this compound Internal Standard

This is a general protocol and may require optimization for specific instruments and matrices.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound as the internal standard.

  • Saponification (Hydrolysis): Add 1 mL of 1 M ethanolic potassium hydroxide and incubate at 60°C for 1 hour to hydrolyze sterol esters.

  • Extraction: After cooling, perform a liquid-liquid extraction with a non-polar solvent like hexane or cyclohexane. Vortex and centrifuge to separate the phases. Collect the organic layer. Repeat the extraction for better recovery.

  • Derivatization: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Add a derivatizing agent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) and incubate to form trimethylsilyl (TMS) ethers. This increases the volatility of the sterols for GC analysis.

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Oven Program: Employ a temperature gradient to separate the sterols. For example, start at 180°C and ramp up to 300°C.

    • MS Detection: Use Selected Ion Monitoring (SIM) to monitor characteristic ions for the TMS-derivatized lathosterol and this compound.

Compound Precursor Ion (m/z) Product Ion (m/z) Comment
(S)-Lathosterol369.3161.1MRM transition for LC-MS/MS.
This compound373.3161.1Precursor ion is shifted by +4 Da. The product ion may not be shifted if fragmentation occurs away from the deuterium labels. This needs to be optimized on your instrument.
(S)-Lathosterol-d7376.4161.1Example for a more highly deuterated standard.

Visualizing the Workflow

The following diagram illustrates a logical workflow for identifying and mitigating isotopic interference in this compound based assays.

Isotopic_Interference_Workflow Workflow for Managing Isotopic Interference cluster_0 Assay Development & Validation cluster_1 Interference Investigation cluster_2 Mitigation & Correction cluster_3 Alternative Strategies A Start: Develop Lathosterol Assay using Lathosterol-d4 IS B Observe Non-Linearity or Inaccuracy at High Analyte Concentrations A->B C Hypothesize Isotopic Interference B->C D Analyze High Concentration Unlabeled Lathosterol Standard (No IS) C->D E Signal Detected in Lathosterol-d4 Channel? D->E F Quantify Interference: Calculate Correction Factor (CF) E->F Yes K No Significant Interference Other Issue Suspected E->K No G Apply Mathematical Correction to Internal Standard Signal F->G H Re-evaluate Calibration Curve and QC Samples G->H I Assay Performance Acceptable? H->I J Report Corrected Data I->J Yes M Consider Higher Mass IS (e.g., Lathosterol-d7) or Method Redevelopment I->M No L Consider Other Causes: - Ion Saturation - Matrix Effects K->L

Caption: Workflow for identifying and mitigating isotopic interference.

References

Technical Support Center: High-Throughput Screening with (S)-Lathosterol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (S)-Lathosterol-d4 in high-throughput screening (HTS) assays to identify modulators of cholesterol biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in an HTS assay?

This compound serves as a stable isotope-labeled internal standard in mass spectrometry-based HTS assays. Its purpose is to correct for variability during sample preparation and analysis, ensuring accurate quantification of the endogenous (S)-Lathosterol. Since this compound is chemically identical to its non-deuterated counterpart, it behaves similarly during extraction, derivatization, and ionization, but its mass difference allows it to be distinguished by the mass spectrometer.

Q2: Why measure lathosterol in a screen for cholesterol biosynthesis modulators?

Lathosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Its levels in cells or plasma are indicative of the rate of cholesterol synthesis.[2] Therefore, measuring changes in lathosterol levels provides a robust method for identifying compounds that inhibit or enhance cholesterol production.

Q3: What are the primary analytical methods for quantifying lathosterol in an HTS format?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable method for high-throughput quantification of lathosterol due to its high sensitivity, specificity, and amenability to automation.[3] While gas chromatography-mass spectrometry (GC-MS) can also be used, it often requires more extensive sample derivatization and has longer run times, making it less ideal for HTS.[4][5]

Q4: Can I use this compound in a cell-based or biochemical assay?

This compound is primarily used in cell-based assays where the effect of test compounds on cholesterol biosynthesis within intact cells is measured. It is added to the cell lysate during sample preparation to normalize the quantification of endogenous lathosterol. For biochemical assays targeting a specific enzyme in the cholesterol biosynthesis pathway, the readout would typically be enzyme activity rather than the level of a downstream metabolite like lathosterol.

Troubleshooting Guides

Issue 1: High Variability in Lathosterol Measurements Across Replicate Wells
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use automated cell dispensers for plating. Verify cell density and viability prior to seeding.
Variable Compound Dispensing Calibrate and regularly maintain automated liquid handlers. Use acoustic dispensing technology for low-volume additions to minimize errors.
Incomplete Cell Lysis Optimize the lysis buffer and procedure. Ensure complete and uniform lysis across the plate by using appropriate agitation and incubation times.
Precipitation During Extraction Ensure complete evaporation of the organic solvent before reconstitution. If precipitation occurs after reconstitution, try a different solvent or add a small percentage of a stronger organic solvent.
Matrix Effects in Mass Spectrometry Optimize the sample cleanup procedure to remove interfering substances like phospholipids. Modify the chromatographic gradient to separate lathosterol from co-eluting matrix components.
Issue 2: Low Signal-to-Noise Ratio for Lathosterol Peak
Potential Cause Recommended Solution
Insufficient Cell Number Increase the number of cells seeded per well to ensure that the lathosterol level is above the limit of detection of the mass spectrometer.
Low Endogenous Lathosterol Production If the basal synthesis rate is too low, consider stimulating the cholesterol biosynthesis pathway, for example by using sterol-depleted media.
Poor Ionization Efficiency Optimize mass spectrometer source parameters (e.g., temperature, gas flows, and voltages). Ensure the mobile phase composition is optimal for lathosterol ionization.
Suboptimal Sample Preparation Ensure efficient extraction and minimize sample loss. Optimize the derivatization step if using GC-MS.
Issue 3: Poor Z'-Factor for the HTS Assay
Potential Cause Recommended Solution
Small Assay Window The difference in lathosterol levels between positive and negative controls may be too small. Use a potent, well-characterized inhibitor of cholesterol biosynthesis as a positive control. Optimize the concentration of the positive control to achieve maximal inhibition without causing cytotoxicity.
High Data Variability Refer to the troubleshooting guide for high variability (Issue 1).
Systematic Errors Check for plate-to-plate or within-plate positional effects. Implement appropriate data normalization procedures.

Quantitative Data Summary

The following tables provide examples of acceptance criteria for HTS assay validation.

Table 1: Assay Performance Metrics

Parameter Acceptance Criterion Rationale
Z'-Factor > 0.5Indicates a large separation between the signals of the positive and negative controls, signifying a robust assay.
Coefficient of Variation (%CV) < 20%Demonstrates the precision and reproducibility of the measurements.
Signal-to-Background (S/B) Ratio > 3Ensures that the signal from the analyte is sufficiently above the background noise.

Table 2: LC-MS/MS Performance

Parameter Acceptance Criterion
Linearity (R²) > 0.99
Intra- and Inter-Assay Precision (%CV) < 15%
Accuracy (%Bias) ± 15%

Experimental Protocols

Protocol 1: Cell-Based HTS Assay for Inhibitors of Lathosterol Production
  • Cell Plating: Seed human hepatoma cells (e.g., HepG2) in 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with test compounds from a chemical library at various concentrations using an automated liquid handler. Include appropriate positive (e.g., a known cholesterol biosynthesis inhibitor) and negative (e.g., vehicle) controls on each plate.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24-48 hours) to allow for changes in lathosterol biosynthesis.

  • Cell Lysis and Internal Standard Spiking:

    • Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Add a lysis buffer to each well.

    • Add a known amount of this compound in an appropriate solvent to each well.

  • Lipid Extraction:

    • Add a mixture of organic solvents (e.g., chloroform:methanol) to each well to extract the lipids.

    • Agitate the plates to ensure thorough mixing.

    • Centrifuge the plates to separate the organic and aqueous layers.

    • Transfer the organic layer containing the lipids to a new plate.

  • Sample Preparation for LC-MS/MS:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the samples onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of water and methanol/acetonitrile with a modifier like formic acid or ammonium acetate to separate lathosterol from other lipids.

    • Detect and quantify endogenous lathosterol and the this compound internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Protocol 2: Data Analysis
  • Quantification: Determine the concentration of endogenous lathosterol in each well by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

  • Normalization: Normalize the lathosterol levels to the cell number or total protein concentration in each well to account for variations in cell growth or cytotoxicity.

  • Hit Identification: Identify "hits" as compounds that cause a statistically significant decrease or increase in lathosterol levels compared to the negative controls.

Visualizations

Cholesterol_Biosynthesis cluster_kandutsch_russell Kandutsch-Russell Pathway (Simplified) Lanosterol Lanosterol Lathosterol Lathosterol Lanosterol->Lathosterol Multiple Steps 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7

Caption: Simplified Kandutsch-Russell pathway of cholesterol biosynthesis.

HTS_Workflow cluster_plate_prep Plate Preparation cluster_sample_processing Sample Processing cluster_analysis Analysis A Cell Seeding B Compound Treatment A->B C Cell Lysis & Internal Standard Spiking B->C D Lipid Extraction C->D E Solvent Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F G Data Analysis & Hit ID F->G

Caption: High-throughput screening workflow for cholesterol biosynthesis inhibitors.

References

Minimizing ion suppression effects for accurate (S)-Lathosterol-d4 measurement.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression effects and ensure the accurate measurement of (S)-Lathosterol-d4.

Troubleshooting Guide

Ion suppression can significantly impact the accuracy and precision of this compound quantification. This guide provides solutions to common problems encountered during LC-MS/MS analysis.

ProblemPotential Cause(s)Recommended Solutions
Low this compound Signal Intensity Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) are interfering with the ionization of the analyte.[1]Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[2][3][4][5] Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry, or adjust the flow rate to separate this compound from interfering compounds. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components.
Suboptimal Ionization: The chosen ionization source or its parameters are not ideal for this compound.Switch to APCI: For nonpolar molecules like sterols, Atmospheric Pressure Chemical Ionization (APCI) often provides better sensitivity than Electrospray Ionization (ESI). Optimize Source Parameters: Adjust parameters such as temperature, gas flows, and voltages to maximize the signal for your specific instrument.
Inconsistent or Irreproducible Results Variable Matrix Effects: Sample-to-sample variations in the biological matrix lead to differing degrees of ion suppression.Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is itself a SIL-IS. Ensure it is added to all samples, calibrators, and quality controls at a consistent concentration early in the sample preparation process. Matrix-Matched Calibrators: Prepare calibration standards and QCs in a surrogate matrix that mimics the biological sample matrix to compensate for consistent matrix effects.
Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling.Standardize Protocols: Ensure consistent execution of the sample preparation protocol for all samples. Automate Sample Preparation: If possible, use automated systems to minimize human error.
Poor Peak Shape (Tailing or Fronting) Chromatographic Issues: Incompatible injection solvent, column contamination, or secondary interactions with the stationary phase.Match Injection Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. Column Maintenance: Use a guard column and regularly flush the analytical column. If performance degrades, consider replacing the column. Mobile Phase Modifiers: Add a small amount of a modifier like formic acid to the mobile phase to improve peak shape.
Co-elution with Cholesterol Isobaric Interference: Lathosterol and cholesterol have the same molecular weight, and the high abundance of cholesterol can interfere with lathosterol quantification if not chromatographically separated.High-Resolution Chromatography: Employ a high-efficiency column (e.g., with smaller particles) and optimize the mobile phase to achieve baseline separation of lathosterol and cholesterol. A pentafluorophenyl (PFP) stationary phase has shown good selectivity for sterols.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect in LC-MS/MS where co-eluting compounds from the sample matrix (e.g., plasma, serum) reduce the ionization efficiency of the target analyte, in this case, this compound. This leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and precision of the measurement. For sterols like lathosterol, major sources of ion suppression include phospholipids and salts from biological samples.

Q2: How can I determine if ion suppression is affecting my results?

A2: A post-column infusion experiment is a common method to identify regions of ion suppression. In this technique, a constant flow of this compound is introduced into the mass spectrometer's ion source after the analytical column. A blank matrix sample is then injected onto the column. Any decrease in the constant this compound signal indicates the retention times at which matrix components are eluting and causing ion suppression.

Q3: What is the best sample preparation technique to minimize ion suppression for this compound?

A3: While protein precipitation (PPT) is a simple technique, it is often insufficient for removing phospholipids, a major cause of ion suppression in sterol analysis. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components. The choice between LLE and SPE will depend on the specific requirements of your assay in terms of selectivity, throughput, and cost.

Quantitative Comparison of Sample Preparation Techniques

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by precipitation with an organic solvent.Partitioning of the analyte between two immiscible liquid phases.Analyte is retained on a solid sorbent while interferences are washed away.
Phospholipid Removal Poor to moderateGoodExcellent
Selectivity LowModerateHigh
Recovery VariableGenerally high (can be >85%)High and reproducible (can be >85%)
Throughput HighModerateCan be high with automation
Cost LowLow to moderateModerate to high

Q4: Why is this compound used as an internal standard, and how does it help with ion suppression?

A4: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to the endogenous lathosterol being measured, but it has a higher mass due to the deuterium atoms. Because it is chemically identical, it behaves in the same way during sample preparation (extraction) and chromatography, and it experiences the same degree of ion suppression as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, any variations caused by ion suppression or sample loss during preparation are effectively cancelled out, leading to more accurate and precise quantification.

Q5: Which ionization technique, ESI or APCI, is better for this compound?

A5: For nonpolar compounds like sterols, Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI). APCI is generally more efficient at ionizing nonpolar molecules and can provide better sensitivity and a more stable signal for lathosterol analysis.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Lathosterol from Human Plasma

This protocol is designed for the extraction of lathosterol from human plasma prior to LC-MS/MS analysis.

Materials:

  • Human plasma (K2EDTA)

  • This compound internal standard working solution

  • Methanol

  • n-Hexane

  • Nitrogen gas for evaporation

  • Reconstitution solvent (e.g., initial mobile phase)

Procedure:

  • Sample Aliquoting: Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard working solution to the plasma sample.

  • Protein Precipitation: Add 200 µL of methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Liquid-Liquid Extraction: Add 1 mL of n-hexane. Vortex for 5 minutes to extract the lathosterol into the organic phase.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic (n-hexane) layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Sterols from Human Plasma

This protocol provides a general workflow for a more selective cleanup of sterols using SPE.

Materials:

  • Human plasma (K2EDTA)

  • This compound internal standard working solution

  • Methanol:Dichloromethane (1:1, v/v) for lipid extraction

  • Ethanolic KOH for saponification (optional, to hydrolyze steryl esters)

  • SPE cartridge (e.g., C18)

  • Hexane

  • Isopropanol in Hexane (e.g., 30%) for elution

  • Nitrogen gas for evaporation

  • Reconstitution solvent

Procedure:

  • Internal Standard Spiking: Add a known amount of this compound internal standard to 200 µL of human plasma.

  • Lipid Extraction: Perform a bulk lipid extraction using a solvent mixture like methanol:dichloromethane.

  • (Optional) Saponification: If measuring total lathosterol (free and esterified), perform an alkaline hydrolysis with ethanolic KOH.

  • SPE Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water and then the loading solvent).

  • Sample Loading: Load the extracted and optionally hydrolyzed sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak, non-polar solvent (e.g., hexane) to remove highly non-polar interferences.

  • Elution: Elute the sterols with a stronger solvent mixture, such as 30% isopropanol in hexane.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) spike Spike with this compound start->spike extract Extraction (LLE or SPE) spike->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc Chromatographic Separation (UPLC/HPLC) reconstitute->lc ms Mass Spectrometry (APCI-MS/MS) lc->ms data Data Acquisition & Processing ms->data

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic start Inaccurate or Imprecise Results q1 Is the internal standard response consistent? start->q1 a1_yes Check for co-eluting interferences and matrix effects. q1->a1_yes Yes a1_no Investigate sample preparation variability and IS addition. q1->a1_no No q2 Is peak shape acceptable? a1_yes->q2 a1_no->q2 a2_yes Optimize MS/MS parameters and check for isobaric interferences. q2->a2_yes Yes a2_no Troubleshoot chromatography (mobile phase, column, injection solvent). q2->a2_no No

Caption: A logical troubleshooting workflow for ion suppression issues.

References

Validation & Comparative

A Comparative Guide to Lathosterol Quantification Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of bioanalytical method validation parameters for the quantification of lathosterol in biological matrices, specifically utilizing (S)-Lathosterol-d4 as an internal standard. The content is intended for researchers, scientists, and drug development professionals, offering an objective comparison of experimental data with established regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Lathosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and serves as a critical biomarker for endogenous cholesterol synthesis.[1][2] Its accurate quantification is vital for studying cholesterol metabolism, diagnosing related metabolic disorders, and developing cholesterol-lowering therapies.[2] The use of a stable isotope-labeled internal standard, such as this compound, is a gold standard practice in liquid chromatography-mass spectrometry (LC-MS) based methods to ensure high accuracy and precision by correcting for sample loss during preparation and variations in instrument response.

A primary analytical challenge is the separation of lathosterol from the isobaric and much more abundant cholesterol. The methods detailed below are designed to achieve excellent chromatographic resolution for reliable quantification.

Comparative Analysis of Validation Parameters

The following tables summarize the typical performance of a validated LC-MS/MS method for lathosterol quantification against the acceptance criteria set by the FDA and EMA.

Table 1: Linearity and Range

Validation ParameterTypical PerformanceFDA/EMA Acceptance Criteria
Calibration Curve Range0.1 µg/mL - 10 µg/mLThe range should encompass the expected concentrations in study samples.
Correlation Coefficient (r)≥ 0.99A high correlation is expected, though not strictly defined with a specific value.
Regression ModelLinear, weighted (1/x or 1/x²)The simplest model that adequately describes the concentration-response relationship should be used.
Deviation of StandardsWithin ±15% of nominal concentration (±20% at LLOQ)Back-calculated concentrations of calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

Table 2: Accuracy and Precision

Validation ParameterTypical PerformanceFDA/EMA Acceptance Criteria
Intra-day Accuracy (% Bias)-5.0% to 5.0%Within ±15% of the nominal concentration (±20% at LLOQ).
Inter-day Accuracy (% Bias)-7.0% to 7.0%Within ±15% of the nominal concentration (±20% at LLOQ).
Intra-day Precision (% CV)≤ 10%≤ 15% (≤ 20% at LLOQ).
Inter-day Precision (% CV)≤ 12%≤ 15% (≤ 20% at LLOQ).

Table 3: Selectivity, Recovery, and Matrix Effect

Validation ParameterTypical PerformanceFDA/EMA Acceptance Criteria
SelectivityNo significant interfering peaks at the retention time of lathosterol and the internal standard in blank matrix from at least 6 different sources.The method must differentiate and quantify the analyte from endogenous components.
Analyte RecoveryConsistent, precise, and reproducible, typically >70%.Not specified, but should be consistent and reproducible.
Internal Standard RecoveryConsistent, precise, and reproducible, typically >70%.Not specified, but should be consistent and reproducible.
Matrix EffectCV of the matrix factor should be ≤ 15%.The impact of the matrix on ionization should be minimal and consistent.

Table 4: Stability

Validation ParameterTypical PerformanceFDA/EMA Acceptance Criteria
Short-Term (Bench-Top) StabilityStable for at least 24 hours at room temperature.Mean concentration should be within ±15% of the nominal concentration.
Long-Term StabilityStable for at least 3 months at -80°C.Mean concentration should be within ±15% of the nominal concentration.
Freeze-Thaw StabilityStable for at least 3 freeze-thaw cycles.Mean concentration should be within ±15% of the nominal concentration.
Stock Solution StabilityStable for at least 6 months at -20°C.Mean concentration should be within ±15% of the nominal concentration.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of lathosterol from human plasma.

Materials and Reagents:

  • Human plasma (K2EDTA)

  • This compound internal standard (IS) working solution

  • Methanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Nitrogen gas

Procedure:

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add a known amount of this compound internal standard working solution.

  • Add 500 µL of methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Add 1 mL of n-hexane as the extraction solvent.

  • Vortex vigorously for 5 minutes to ensure efficient extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • System: UPLC system

  • Column: A reversed-phase C18 or a pentafluorophenyl (PFP) column can be used. A common choice is a Thermo Hypersil GOLD column (2.1 x 100 mm, 1.9 µm).

  • Mobile Phase: A gradient of methanol and water with a small amount of formic acid or ammonium acetate is common. An isocratic flow of 0.1% formic acid in water and 0.1% formic acid in methanol (17:83, v:v) has also been reported.

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Operated in positive ion mode using Atmospheric Pressure Chemical Ionization (APCI).

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • Lathosterol MRM transition: m/z 369.3 → 161.1 or m/z 369.4 → 95.1

    • This compound MRM transition: A shift of +4 Da is expected (e.g., m/z 373.3 → corresponding fragment).

Visualizations

Lathosterol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Extract Liquid-Liquid Extraction (n-Hexane) Precipitate->Extract Evaporate Evaporation (Nitrogen Stream) Extract->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18/PFP Column) Inject->Separate Ionize Ionization (APCI+) Separate->Ionize Detect Detection (MRM) Ionize->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify

Caption: Experimental workflow for lathosterol quantification.

Cholesterol_Biosynthesis_Pathway Lanosterol Lanosterol Lathosterol Lathosterol Lanosterol->Lathosterol Multiple Steps Cholesterol Cholesterol Lathosterol->Cholesterol via 7-Dehydrocholesterol

Caption: Simplified Kandutsch-Russell cholesterol biosynthesis pathway.

References

Confirming Lathosterol Peaks: A Comparative Guide to Using (S)-Lathosterol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of cholesterol metabolism, accurate identification and quantification of lathosterol, a key intermediate in cholesterol biosynthesis, is paramount. This guide provides an objective comparison of methodologies for confirming lathosterol peaks, with a focus on the use of the deuterated internal standard, (S)-Lathosterol-d4. The information presented herein, supported by experimental data, is designed to aid in the selection of the most robust and reliable analytical approach.

Lathosterol serves as a critical biomarker for endogenous cholesterol synthesis.[1] Its precise measurement is essential for understanding various physiological and pathological conditions and for evaluating the efficacy of cholesterol-lowering therapies.[1] The primary analytical challenge in lathosterol quantification lies in its separation from the highly abundant and structurally similar cholesterol, as they are isobaric.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving the necessary accuracy and precision in mass spectrometry-based methods.[4]

Performance Comparison: The Gold Standard of Deuterated Internal Standards

The use of an internal standard (IS) is crucial in quantitative mass spectrometry to correct for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled internal standards, like this compound, are considered the ideal choice because they are chemically and physically almost identical to the analyte of interest, ensuring they behave similarly throughout the analytical process. This leads to superior correction for analytical variability compared to non-deuterated (structural analogue) internal standards.

While direct head-to-head comparative studies between this compound and other specific deuterated lathosterol variants are not extensively published, the scientific consensus strongly supports the use of deuterated analogs for optimal performance. The key advantage lies in the co-elution and similar ionization efficiency of the deuterated standard with the endogenous analyte, which allows for accurate correction of matrix effects. Non-deuterated internal standards, such as 5α-cholestane or epicoprostanol, may exhibit different chemical properties, leading to less effective correction and potentially compromised accuracy, particularly in complex biological matrices.

Table 1: Comparison of Internal Standard Performance in Lathosterol Analysis

Internal Standard TypeAnalyte(s)Linearity RangeInter-day CV (%)Intra-day CV (%)Recovery (%)Remarks
Lathosterol-d7 (Deuterated) Lathosterol & other sterols0.1 - 10 µg/mL5.1 - 13.4Data not explicitly found in a comparative context.Not explicitly stated, but accuracy was tested by spiking samples.Considered the ideal internal standard for lathosterol analysis due to identical chemical and physical properties, leading to optimal correction for analytical variability.
25-Hydroxycholesterol-d6 (Deuterated) Lathosterol0.1 - 10 µg/mL5.1 - 13.4Not specifiedNot explicitly stated.A commonly used deuterated internal standard for sterol analysis, demonstrating good precision.
Epicoprostanol (Non-deuterated) LathosterolNot specifiedNot specifiedNot specifiedNot explicitly stated.A structural analog; may not fully compensate for matrix effects and ionization variability compared to a deuterated standard.
5α-Cholestane (Non-deuterated) Cholesterol and Non-cholesterol sterolsNot specifiedNot specifiedNot specifiedNot explicitly stated.A non-deuterated, saturated sterane with different chemical properties that may lead to less effective correction for variability.

Experimental Protocols

The accurate quantification of lathosterol using this compound can be achieved through either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for Lathosterol Quantification

This method offers high sensitivity and specificity without the need for derivatization.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of plasma, add a known amount of this compound internal standard.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., methanol or acetonitrile) and vortexing vigorously.

  • Add an extraction solvent (e.g., n-hexane) and vortex to extract the sterols into the organic phase.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: UPLC or HPLC system.

  • Column: A reversed-phase C18 or a pentafluorophenyl (PFP) column is recommended for good separation of sterol isomers.

  • Mobile Phase: A gradient of methanol and water with a modifier like formic acid or ammonium acetate is commonly used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with Atmospheric Pressure Chemical Ionization (APCI) is often employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • Lathosterol MRM transition: m/z 369.3 → 161.1

    • This compound MRM transition: A shift corresponding to the deuterium labeling (e.g., m/z 373.3 → corresponding fragment) would be monitored.

GC-MS Method for Lathosterol Quantification

This is a traditional and robust method, though it typically requires a derivatization step.

1. Sample Preparation and Derivatization:

  • Perform hydrolysis of sterol esters using an ethanolic potassium hydroxide solution.

  • Extract the free sterols using a liquid-liquid extraction with a solvent like n-hexane.

  • Evaporate the organic solvent and derivatize the sterols to increase their volatility. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.

2. GC-MS Analysis:

  • GC System: Gas chromatograph with a capillary column suitable for sterol analysis (e.g., HP-5MS).

  • Injection Mode: Splitless injection is typically used for trace analysis.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized lathosterol and this compound.

Visualizing the Workflow and Pathway

To better understand the experimental process and the biochemical context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation add_is->protein_precip lle Liquid-Liquid Extraction protein_precip->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for lathosterol quantification.

cholesterol_biosynthesis lanosterol Lanosterol zymosterol Zymosterol lanosterol->zymosterol Multiple Steps lathosterol Lathosterol zymosterol->lathosterol Kandutsch-Russell Pathway dehydrocholesterol 7-Dehydrocholesterol lathosterol->dehydrocholesterol SC5D cholesterol Cholesterol dehydrocholesterol->cholesterol DHCR7

Caption: Simplified Kandutsch-Russell pathway of cholesterol biosynthesis.

References

(S)-Lathosterol-d4 in Regulated Bioanalysis: A Comparative Guide for Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount to the success of clinical trials. Lathosterol, a key intermediate in the cholesterol biosynthesis pathway, has emerged as a critical biomarker for monitoring endogenous cholesterol synthesis. Its levels in biological matrices can provide valuable insights into the pharmacodynamics of cholesterol-modifying therapies. This guide provides an objective comparison of (S)-Lathosterol-d4 as an internal standard in regulated bioanalysis for lathosterol quantification, supported by experimental data and detailed protocols.

In the realm of regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision. This compound, a deuterated analog of lathosterol, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its physicochemical properties are nearly identical to the endogenous analyte, ensuring it effectively tracks the analyte through sample extraction, chromatographic separation, and ionization, thereby compensating for any variability in these processes.

Comparative Performance of Internal Standards

The choice of internal standard is a critical decision in bioanalytical method development. While various compounds can be used, a SIL-IS like this compound consistently provides superior performance compared to structural analogs or other non-isotopically labeled compounds. The following tables summarize the performance of bioanalytical methods for lathosterol using different types of internal standards. Note: Specific performance data for this compound is not widely published in direct comparative studies. The data for Lathosterol-d7, another deuterated lathosterol, is presented here as a close surrogate and is expected to have very similar performance characteristics to this compound.

Table 1: Comparison of Internal Standard Performance in Lathosterol Bioanalysis

Internal Standard TypeAnalyte(s)Inter-Assay CV (%)Intra-Assay CV (%)Notes
Lathosterol-d7 (SIL-IS) Lathosterol & other sterolsHigh precision expectedHigh precision expectedConsidered the ideal internal standard for lathosterol analysis due to identical chemical and physical properties, leading to optimal correction for analytical variability.[1]
25-Hydroxycholesterol-d6 (SIL-IS) Lathosterol, Lanosterol, Desmosterol2.6 - 7.4[1]2.8 - 8.1[1]A deuterated sterol that can be used for the simultaneous analysis of multiple sterols.[1]
d6-Cholesterol (SIL-IS) Cholesterol and other sterols2.9 - 10.31.8 - 9.8While primarily for cholesterol, its performance indicates the general reliability of deuterated sterols.
5α-Cholestane (Structural Analog) Cholesterol and Non-cholesterol sterolsNot explicitly stated for lathosterolNot explicitly stated for lathosterolA non-deuterated, saturated sterane. Its different chemical properties may lead to less effective correction for variability compared to deuterated analogs in LC-MS/MS.[1]
Epicoprostanol (Structural Analog) Non-cholesterol sterolsNot explicitly stated for lathosterolNot explicitly stated for lathosterolAnother non-deuterated sterol primarily used in GC-based methods. Its utility in LC-MS/MS for lathosterol may be limited by differing ionization efficiencies.

Table 2: Bioanalytical Method Validation Parameters for Lathosterol using a Deuterated Internal Standard (Lathosterol-d7)

ParameterTypical Method PerformanceFDA/EMA Acceptance Criteria
Calibration Curve Range 0.1 µg/mL - 10 µg/mLThe range should cover the expected concentrations in study samples.
Correlation Coefficient (r) ≥ 0.99Not strictly defined, but a high correlation is expected.
Regression Model Linear, weighted (1/x or 1/x²)The simplest model that adequately describes the concentration-response relationship should be used.
Deviation of Standards Within ±15% of nominal concentration (±20% at LLOQ)Back-calculated concentrations of calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
Intra-day Accuracy (% Bias) -5.0% to 5.0%Within ±15% of the nominal concentration (±20% at LLOQ).
Inter-day Accuracy (% Bias) -7.0% to 7.0%Within ±15% of the nominal concentration (±20% at LLOQ).
Intra-day Precision (% CV) ≤ 10%≤ 15% (≤ 20% at LLOQ).
Inter-day Precision (% CV) ≤ 12%≤ 15% (≤ 20% at LLOQ).
Analyte Recovery Consistent, precise, and reproducible. Typically >70%.Not specified, but should be consistent and reproducible.
Matrix Effect CV of the matrix factor should be ≤ 15%.The matrix effect should be assessed to ensure it does not compromise the accuracy and precision of the method.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context and application of this compound in bioanalysis, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

G Kandutsch-Russell Pathway of Cholesterol Biosynthesis cluster_pathway Cholesterol Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lathosterol Lathosterol Lanosterol->Lathosterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol

Kandutsch-Russell Pathway of Cholesterol Biosynthesis

G Bioanalytical Workflow for Lathosterol Quantification cluster_workflow Experimental Workflow Sample_Collection 1. Plasma Sample Collection IS_Spiking 2. Spiking with this compound Sample_Collection->IS_Spiking Protein_Precipitation 3. Protein Precipitation IS_Spiking->Protein_Precipitation Liquid_Liquid_Extraction 4. Liquid-Liquid Extraction Protein_Precipitation->Liquid_Liquid_Extraction Evaporation 5. Evaporation to Dryness Liquid_Liquid_Extraction->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 8. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Bioanalytical Workflow for Lathosterol Quantification

Experimental Protocols

The following is a representative protocol for the quantification of lathosterol in human plasma using a deuterated internal standard. This protocol should be optimized and fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).

1. Materials and Reagents

  • This compound (or Lathosterol-d7)

  • Lathosterol reference standard

  • Human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • n-Hexane (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Standard and Internal Standard Preparation

  • Lathosterol Stock Solution (1 mg/mL): Accurately weigh and dissolve lathosterol in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the lathosterol stock solution in methanol to create calibration standards.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in methanol.

3. Sample Preparation

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma (blank, calibration standard, QC, or unknown sample).

  • Internal Standard Addition: Add 20 µL of the this compound working solution to each tube (except for blank matrix).

  • Protein Precipitation: Add 150 µL of cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.

  • Liquid-Liquid Extraction: Add 1 mL of n-hexane to each tube. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge the tubes at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an LC vial for analysis.

4. LC-MS/MS Analysis

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Column: A reversed-phase column suitable for sterol analysis (e.g., C18 or Pentafluorophenyl (PFP)).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient to achieve chromatographic separation of lathosterol from other endogenous sterols, particularly cholesterol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is commonly used for sterols.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Lathosterol MRM transition: m/z 369.4 → 95.1 or m/z 369.3 → 161.1

    • This compound MRM transition: A mass shift corresponding to the number of deuterium atoms (e.g., m/z 373.4 → corresponding fragment) should be optimized.

5. Data Analysis

  • Integrate the peak areas for lathosterol and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Determine the concentration of lathosterol in unknown samples by interpolating their peak area ratios from the calibration curve.

References

A Comparative Guide to Substrate Performance in Lathosterol 5-Desaturase Kinetic Assays: A Focus on (S)-Lathosterol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lathosterol 5-Desaturase

Lathosterol 5-desaturase, also known as sterol C5-desaturase (SC5D), is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the conversion of lathosterol to 7-dehydrocholesterol, the penultimate step in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] This enzyme is a key target for research into disorders of cholesterol metabolism, such as lathosterolosis, and for the development of novel therapeutics.[3][4] The reaction requires molecular oxygen and a nicotinamide cofactor (NADH or NADPH).[5]

Substrate Comparison: (S)-Lathosterol-d4 vs. Alternatives

A direct quantitative comparison of the kinetic parameters (Km and Vmax) for this compound against other substrates for human lathosterol 5-desaturase is hampered by a lack of specific data in the peer-reviewed literature. However, a qualitative comparison can be made based on the known substrate of the human enzyme and the well-established kinetic isotope effect.

SubstrateEnzyme Source (Typical)Expected Relative Affinity (Km)Expected Relative Maximum Velocity (Vmax)Notes
(S)-Lathosterol HumanBaselineBaselineThe natural substrate for human lathosterol 5-desaturase.
This compound HumanLikely similar to non-deuterated lathosterolExpected to be lower than non-deuterated lathosterolThe C-D bond is stronger than the C-H bond, leading to a slower reaction rate (kinetic isotope effect) if this bond cleavage is rate-limiting.
Episterol Saccharomyces cerevisiae (Yeast)Not directly comparable to human enzymeNot directly comparable to human enzymeThe natural substrate for the yeast ortholog, ERG3.
Δ7-Sterols PlantsNot directly comparable to human enzymeNot directly comparable to human enzymeA class of substrates for the plant equivalent of lathosterol 5-desaturase.

The Kinetic Isotope Effect with this compound:

The primary reason for using a deuterated substrate like this compound is to probe the reaction mechanism through the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-determining step of the enzymatic reaction, a slower reaction rate (Vmax) will be observed for the deuterated substrate. The Michaelis constant (Km), which is an indicator of substrate affinity, is not expected to change significantly as the overall structure and binding interactions of the substrate with the enzyme's active site remain largely the same.

Experimental Protocols

Below are detailed methodologies for performing in vitro and cell-based assays to determine the kinetics of lathosterol 5-desaturase.

In Vitro Biochemical Assay for Lathosterol 5-Desaturase Activity

This protocol is adapted from established methods for screening inhibitors of human C-5 sterol desaturase.

1. Reagents and Materials:

  • Recombinant human lathosterol 5-desaturase (SC5D)

  • (S)-Lathosterol or this compound (substrate)

  • 7-Dehydrocholesterol (product standard)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA

  • NAD(P)H

  • Test compounds (if screening for inhibitors) dissolved in DMSO

  • 96-well microplates

  • HPLC or LC-MS system

2. Assay Procedure:

  • Prepare a stock solution of the lathosterol substrate in ethanol.

  • Prepare serial dilutions of the substrate to determine Km.

  • In a 96-well plate, add 48 µL of the assay buffer containing recombinant human SC5D and NAD(P)H to each well.

  • To initiate the reaction, add 50 µL of the lathosterol substrate solution at various concentrations to each well.

  • Incubate the reaction mixture at 37°C for a set time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 100 µL of ice-cold acetonitrile.

  • Centrifuge the plate to pellet any precipitated protein.

  • Analyze the supernatant for the formation of 7-dehydrocholesterol using HPLC-UV (detection at ~282 nm) or LC-MS for more sensitive and specific quantification.

3. Data Analysis:

  • Generate a standard curve using the 7-dehydrocholesterol standard.

  • Quantify the amount of product formed in each reaction.

  • Plot the initial reaction velocity (V) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Cholesterol Biosynthesis Pathway

Cholesterol_Biosynthesis cluster_pathway Kandutsch-Russell Pathway (Simplified) Lanosterol Lanosterol Lathosterol Lathosterol Lanosterol->Lathosterol Multiple Steps Product 7-Dehydrocholesterol Lathosterol->Product Lathosterol 5-Desaturase (SC5D) Cholesterol Cholesterol Product->Cholesterol DHCR7

Caption: Role of Lathosterol 5-Desaturase in Cholesterol Biosynthesis.

Experimental Workflow for In Vitro Assay

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Substrate Solutions (this compound, etc.) C Combine Substrate and Enzyme Mix A->C B Prepare Enzyme/Buffer Mix (SC5D, NADPH) B->C D Incubate at 37°C C->D E Stop Reaction (e.g., with Acetonitrile) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant (HPLC or LC-MS) F->G H Determine Kinetic Parameters (Km, Vmax) G->H

Caption: Workflow for determining enzyme kinetics of Lathosterol 5-Desaturase.

Logical Comparison of Substrates

Substrate_Comparison cluster_substrates Substrates for SC5D cluster_comparison Comparative Logic Lathosterol (S)-Lathosterol Binding Binding Affinity (Km) Expected to be similar Lathosterol->Binding ReactionRate Reaction Rate (Vmax) Expected to be lower for d4 Lathosterol->ReactionRate Lathosterol_d4 This compound Lathosterol_d4->Binding Lathosterol_d4->ReactionRate KIE Kinetic Isotope Effect (Stronger C-D bond) KIE->ReactionRate

Caption: Logical framework for comparing deuterated and non-deuterated substrates.

References

Safety Operating Guide

Proper Disposal of (S)-Lathosterol-d4: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of (S)-Lathosterol-d4, a deuterated sterol used in research, is critical for maintaining laboratory safety and ensuring environmental compliance. As with any laboratory chemical, a formal disposal plan should be in place before its use. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in solid form and in solution.

Hazard Assessment and Precautionary Measures

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Given these potential hazards, laboratory personnel should treat this compound as a hazardous chemical waste unless officially confirmed otherwise by an institution's Office of Environmental Health and Safety (EHS). Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling the compound.

General Disposal Principles

The following principles apply to all forms of this compound waste, including pure solid, solutions, and contaminated materials.

  • Do Not Dispose in Regular Trash or Sewer: Hazardous chemical wastes must not be disposed of in the regular trash or poured down the sink. This practice is prohibited to prevent environmental contamination and adverse chemical reactions in the sewer system.

  • Segregation of Waste: Chemical wastes must be carefully segregated by their hazard class to prevent incompatible materials from mixing, which could lead to violent reactions or the release of toxic gases. This compound waste should be stored separately from strong acids, bases, and oxidizing agents.

  • Use Designated Waste Containers: All chemical waste must be collected in containers that are chemically compatible, in good condition, and have secure, leak-proof closures. The original product container can be ideal if it is intact.

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.

  • Satellite Accumulation Areas (SAA): Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel. These areas require weekly inspection for leaks.

Step-by-Step Disposal Procedures

Disposal of Solid this compound Waste:

  • Container Preparation: Select a clean, dry, and chemically compatible container with a secure lid. The container should be appropriate for solid waste.

  • Waste Collection: Carefully transfer the solid this compound waste into the designated hazardous waste container. This includes any unused reagent or reaction byproducts.

  • Labeling: Immediately label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

  • Storage: Keep the container tightly closed except when adding waste. Store it in your laboratory's designated SAA.

  • Pickup Request: Once the container is full or ready for disposal, contact your institution's EHS or hazardous waste management department to arrange for pickup.

Disposal of this compound in Solution:

  • Container Selection: Choose a leak-proof, chemically compatible container, preferably plastic, designed for liquid waste. Be aware of the solvent used and ensure the container is appropriate for it (e.g., do not store organic solvents in certain types of plastic containers).

  • Waste Segregation:

    • Aqueous Solutions: Collect aqueous solutions containing this compound separately from organic solvent waste.

    • Organic Solvents: If dissolved in an organic solvent, segregate it based on the solvent type (e.g., halogenated vs. non-halogenated), as this can affect the final disposal method.

  • Waste Collection: Pour the solution into the appropriate liquid hazardous waste container. Avoid overfilling.

  • Labeling: Clearly label the container with "Hazardous Waste" and list all chemical components, including solvents and an estimated concentration of this compound.

  • Storage: Secure the cap tightly and place the container in a secondary containment tray within the SAA to mitigate potential spills.

  • Arrange for Disposal: Follow your institution's procedures to have the waste collected by the EHS office.

Disposal of Contaminated Labware:

  • Grossly Contaminated Items: Materials heavily contaminated with this compound, such as pipette tips, filter paper, or spill cleanup materials, should be collected in a designated solid hazardous waste container.

  • Empty Containers: An "empty" container that held this compound must be managed properly. To be considered non-hazardous trash, the container must be emptied of all contents, with as little residue as possible. If the chemical is classified as acutely hazardous (a "P-listed" waste), the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After thorough cleaning and removal or defacing of the original label, the container can typically be disposed of in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal start Begin Handling of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Is Waste Generated? ppe->assess_waste waste_form Determine Waste Form assess_waste->waste_form Yes end Disposal Complete assess_waste->end No solid_container Use Labeled Solid Hazardous Waste Container waste_form->solid_container Solid or Contaminated Labware liquid_container Use Labeled Liquid Hazardous Waste Container waste_form->liquid_container Liquid (Solution) collect_solid Collect Solid Waste & Contaminated Materials solid_container->collect_solid store_solid Store Sealed Container in SAA collect_solid->store_solid contact_ehs Contact EHS for Waste Pickup store_solid->contact_ehs collect_liquid Collect Liquid Waste liquid_container->collect_liquid store_liquid Store Sealed Container in Secondary Containment within SAA collect_liquid->store_liquid store_liquid->contact_ehs contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling (S)-Lathosterol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-Lathosterol-d4. As a deuterated analog of the cholesterol precursor lathosterol, this compound should be handled with care, assuming potential biological activity and hazards similar to its non-deuterated counterpart until more specific toxicological data is available.[1][2][3]

Hazard Identification and Risk Assessment

Potential Hazards:

  • Acute Toxicity: May be harmful if ingested.

  • Skin and Eye Irritation: Can cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols.

  • Biological Activity: As a cholesterol-like molecule, it may interfere with metabolic processes.

A thorough risk assessment should be conducted before beginning any experimental work with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure when handling this compound. The minimum required PPE in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Hand Protection Nitrile gloves. Change gloves frequently and immediately after contamination.Double-gloving with nitrile gloves.
Eye Protection Safety glasses with side shields.Chemical safety goggles or a full-face shield, especially when a splash hazard is present.
Body Protection Laboratory coat.Disposable gown over a lab coat.
Respiratory Protection Not generally required for handling small quantities in a certified chemical fume hood.A NIOSH-approved respirator with a particulate filter may be necessary for procedures that could generate dust, such as weighing.

Operational Plan: Step-by-Step Handling Procedure

All manipulations of this compound should be performed in a designated area, preferably within a certified chemical fume hood to control potential exposure.

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Weigh the solid compound in a chemical fume hood or a balance enclosure to minimize inhalation of any dust particles.

  • Use appropriate tools (e.g., spatulas) to handle the solid material.

2. Solution Preparation:

  • (S)-Lathosterol is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing. The container should be purged with an inert gas.

  • For aqueous solutions, first dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol) before diluting with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.

3. Experimental Use:

  • Clearly label all containers with the compound name, concentration, solvent, and date.

  • Keep containers tightly closed when not in use to prevent solvent evaporation and contamination.

  • Work within a fume hood, especially when heating or agitating solutions.

4. Spill Management:

  • Small Spills (within a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Wipe the area with a suitable solvent. Place all contaminated materials in a sealed container for hazardous waste disposal.

  • Large Spills (or spills outside a fume hood): Evacuate the immediate area and alert laboratory personnel and the safety officer. Prevent the spread of the spill. Only trained personnel with appropriate PPE should clean up the spill.

Disposal Plan

Deuterated compounds, while not radioactive, should be disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste containing this compound, including unused compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves), in a clearly labeled, sealed hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless permitted by your institution's hazardous waste management plan.

  • Disposal: The sealed waste container should be handed over to the institution's environmental health and safety (EHS) office for proper disposal. Do not pour solutions down the drain. While some deuterated materials like heavy water can be recycled, this is generally not feasible for small quantities of complex deuterated molecules in a research setting.

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkArea Prepare Fume Hood Work Area DonPPE->PrepWorkArea Weighing Weigh Compound PrepWorkArea->Weighing Dissolving Prepare Stock Solution Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill Occurs Experiment->Spill WasteCollection Collect Hazardous Waste Decontaminate->WasteCollection DoffPPE Remove PPE WasteCollection->DoffPPE Disposal Dispose of Waste via EHS DoffPPE->Disposal SpillResponse Follow Spill Response Protocol Spill->SpillResponse SpillResponse->Decontaminate

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.